molecular formula C9H9BrN2 B1520043 7-Bromo-1,3-dimethyl-1H-indazole CAS No. 1159511-84-8

7-Bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1520043
CAS No.: 1159511-84-8
M. Wt: 225.08 g/mol
InChI Key: ITJITARZCHQKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,3-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJITARZCHQKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301096
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-84-8
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-1,3-dimethyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in pharmaceutical research due to their diverse biological activities. The substituted indazole motif is a privileged structure found in numerous therapeutic agents, acting as inhibitors for a variety of enzymes and receptors. The target molecule, this compound, serves as a key building block for the synthesis of more complex molecules, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions. The dimethyl substitution pattern influences the molecule's solubility, metabolic stability, and binding interactions.

This guide will explore the most viable synthetic routes to this compound, offering detailed protocols, mechanistic insights, and data-driven justifications for the selected methodologies.

Primary Synthetic Pathway: Sequential Bromination and Dimethylation

A robust and logical approach to the synthesis of this compound involves a multi-step sequence commencing with the formation of the 7-bromo-1H-indazole core, followed by sequential methylation at the N1 and C3 positions. This strategy allows for precise control over the introduction of each substituent.

Step 1: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction

The initial and critical step is the synthesis of 7-bromo-1H-indazole. A well-established and reliable method for this transformation is the Sandmeyer reaction, starting from the readily available 7-aminoindazole.[1][2] This reaction proceeds via the diazotization of the primary amine, followed by displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.[3][4][5][6]

Reaction Scheme:

Sandmeyer Reaction Start 7-Aminoindazole Intermediate 7-Diazonium-1H-indazole salt Start->Intermediate NaNO2, HBr -10 to -5 °C Product 7-Bromo-1H-indazole Intermediate->Product CuBr, HBr Room Temp.

Figure 1: Workflow for the synthesis of 7-Bromo-1H-indazole.

Experimental Protocol:

  • Diazotization: In a reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid (HBr) and water. Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Stir the resulting mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.1 eq) in concentrated HBr and cool it in an ice bath.

  • Add the freshly prepared diazonium salt solution dropwise to the CuBr solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.

  • Filter the crude product and wash it with water.

  • The crude 7-bromo-1H-indazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pale yellow solid.[1]

Parameter Value Reference
Starting Material7-Aminoindazole[1]
Key ReagentsNaNO₂, HBr, CuBr[1][3]
Temperature-10 °C to Room Temp.[1]
Typical Yield35-40%[1]

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures, readily decomposing. Maintaining a low temperature (-10 to -5 °C) is crucial to prevent premature decomposition and maximize the yield of the desired product.

  • Copper(I) Bromide Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) facilitates the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the loss of nitrogen gas. The bromide from the copper salt then reacts with the aryl radical to form the final product.[3][4]

Step 2: Regioselective N1-Methylation of 7-Bromo-1H-indazole

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.[7][8] Achieving high regioselectivity for the N1 position is critical. The choice of base and solvent system plays a pivotal role in directing the methylation to the desired nitrogen. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1-alkylation.[7][8][9]

Reaction Scheme:

N1-Methylation Start 7-Bromo-1H-indazole Intermediate 7-Bromo-1H-indazolide anion Start->Intermediate NaH, THF 0 °C to RT Product 7-Bromo-1-methyl-1H-indazole Intermediate->Product CH3I or (CH3)2SO4 RT

Figure 2: N1-methylation of 7-Bromo-1H-indazole.

Experimental Protocol:

  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add a methylating agent such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 7-bromo-1-methyl-1H-indazole.

Parameter Value Reference
Starting Material7-Bromo-1H-indazole[7][8]
Key ReagentsNaH, CH₃I or (CH₃)₂SO₄[7][9]
SolventTHF[7][9]
SelectivityHigh N1-selectivity[7][9]

Mechanistic Rationale for N1-Selectivity:

The preference for N1-alkylation with NaH in THF is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion. In this arrangement, the sodium ion is thought to coordinate more strongly with the N2 nitrogen, sterically hindering the approach of the electrophile to this position. Consequently, the more accessible N1 nitrogen undergoes methylation.[7][8]

Step 3: C3-Methylation of 7-Bromo-1-methyl-1H-indazole

The introduction of the methyl group at the C3 position is the final step in this synthetic sequence. Direct methylation of the indazole ring at C3 is challenging. A common strategy involves the deprotonation of the C3-hydrogen, which is the most acidic proton on the indazole ring system after N1-substitution, followed by quenching with an electrophilic methyl source.

Reaction Scheme:

C3-Methylation Start 7-Bromo-1-methyl-1H-indazole Intermediate 3-Lithio-7-bromo-1-methyl-1H-indazole Start->Intermediate n-BuLi or LDA, THF -78 °C Product This compound Intermediate->Product CH3I -78 °C to RT

Figure 3: C3-methylation of 7-Bromo-1-methyl-1H-indazole.

Experimental Protocol:

  • Deprotonation: Dissolve 7-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq), dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.

  • Methylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final product, this compound.

Parameter Value Reference
Starting Material7-Bromo-1-methyl-1H-indazoleGeneral organometallic principles
Key Reagentsn-BuLi or LDA, CH₃IGeneral organometallic principles
Temperature-78 °C to Room Temp.General organometallic principles

Expert Insights on C3-Functionalization:

The C3-proton of an N1-substituted indazole is significantly more acidic than the other aromatic protons, allowing for selective deprotonation with a strong organolithium base. This regioselectivity is a cornerstone of indazole functionalization chemistry.[10] The resulting C3-lithiated intermediate is a potent nucleophile that readily reacts with electrophiles like methyl iodide.

Alternative Synthetic Pathway: Sandmeyer Reaction on a Pre-formed Dimethylated Indazole

An alternative strategy involves the construction of the 1,3-dimethyl-1H-indazol-7-amine core, followed by a final Sandmeyer reaction to introduce the bromo substituent. This approach can be advantageous if the starting materials for the dimethylated amine are readily accessible.

Step 1: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of 1,3-dimethyl-1H-indazol-6-amine can be achieved from 3-methyl-6-nitro-1H-indazole.[11][12] The process involves a methylation step followed by the reduction of the nitro group.

Reaction Scheme:

Amine Synthesis Start 3-Methyl-6-nitro-1H-indazole Intermediate1 Mixture of N1 and N2 -methylated isomers Start->Intermediate1 Dimethyl carbonate, Et3N, DMF Intermediate2 1,3-Dimethyl-6-nitro-1H-indazole Intermediate1->Intermediate2 Chromatographic Separation Product 1,3-Dimethyl-1H-indazol-6-amine Intermediate2->Product Pd/C, H2, Ethanol

Figure 4: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine.

Experimental Protocol (summarized):

  • Methylation: React 3-methyl-6-nitro-1H-indazole with a methylating agent like dimethyl carbonate in the presence of a base such as triethylamine in DMF. This step typically yields a mixture of N1 and N2 methylated isomers.[11][12]

  • Isomer Separation: The desired 1,3-dimethyl-6-nitro-1H-indazole is separated from the N2-isomer by column chromatography.

  • Nitro Reduction: The purified 1,3-dimethyl-6-nitro-1H-indazole is then subjected to catalytic hydrogenation (e.g., using Pd/C and H₂ gas in ethanol) to reduce the nitro group to a primary amine, yielding 1,3-dimethyl-1H-indazol-6-amine.[11][12]

Step 2: Sandmeyer Bromination of 1,3-Dimethyl-1H-indazol-7-amine

The final step in this alternative route is the conversion of the amino group at the 7-position to a bromo group via a Sandmeyer reaction, analogous to the one described in the primary pathway.

Experimental Protocol Considerations:

The protocol would be similar to the Sandmeyer reaction of 7-aminoindazole. However, the specific reaction conditions, such as the concentration of acid and the reaction temperature, may need to be optimized for the 1,3-dimethylated substrate to achieve a good yield.

Conclusion

The synthesis of this compound can be effectively accomplished through a couple of strategic pathways. The primary route, involving the initial synthesis of 7-bromo-1H-indazole followed by sequential N1 and C3 methylation, offers a high degree of control and relies on well-established transformations. The alternative pathway, which concludes with a Sandmeyer reaction on a pre-formed dimethylated amino-indazole, provides another viable option, with its efficiency being dependent on the accessibility of the required starting materials.

This guide provides the necessary foundational knowledge and detailed protocols for researchers to confidently undertake the synthesis of this important chemical intermediate. The choice of pathway will ultimately depend on the specific resources and expertise available in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1,3-dimethyl-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals, recognized for its versatile pharmacological activities.[1] The introduction of a bromine atom at the 7-position and methyl groups at the 1 and 3-positions can significantly influence the molecule's physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its application in drug discovery and development, guiding formulation, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It also details established experimental protocols for the determination of these critical parameters, offering a framework for its empirical characterization.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Due to the compound's specific substitution pattern, experimental data is not widely available in the public domain. Therefore, where experimental values are absent, this is clearly indicated. For comparative purposes, available data for the related compounds 7-Bromo-1H-indazole and 7-Bromo-1-methyl-1H-indazole are also included.

PropertyThis compound7-Bromo-1H-indazole7-Bromo-1-methyl-1H-indazole
Molecular Formula C₉H₉BrN₂C₇H₅BrN₂C₈H₇BrN₂
Molecular Weight 225.09 g/mol 197.03 g/mol 211.06 g/mol
Melting Point Not available126-130 °CNot available
Boiling Point Not availableNot available293.6 °C at 760 mmHg
Solubility Not availableSoluble in organic solventsNot available
pKa Not availableNot availableNot available
logP Not available2.22.3

Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of 7-bromo-3-methyl-1H-indazole. The regioselectivity of N-alkylation of indazoles can be influenced by the reaction conditions, including the choice of base and solvent.[2][3]

Synthesis 7-bromo-3-methyl-1H-indazole 7-bromo-3-methyl-1H-indazole This compound This compound 7-bromo-3-methyl-1H-indazole->this compound Methylating agent (e.g., CH3I) Base (e.g., NaH) Solvent (e.g., THF) MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Grind Sample Grind Sample Pack Capillary Pack Capillary Grind Sample->Pack Capillary Place in Apparatus Place in Apparatus Rapid Heating (Approx.) Rapid Heating (Approx.) Place in Apparatus->Rapid Heating (Approx.) Slow Heating (Accurate) Slow Heating (Accurate) Rapid Heating (Approx.)->Slow Heating (Accurate) Record Range Record Range Slow Heating (Accurate)->Record Range Solubility Add Excess Solid Add Excess Solid Equilibrate (Agitation) Equilibrate (Agitation) Add Excess Solid->Equilibrate (Agitation) Separate Phases Separate Phases Equilibrate (Agitation)->Separate Phases Quantify Concentration Quantify Concentration Separate Phases->Quantify Concentration pKa Prepare Solution Prepare Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Solution->Titrate with Acid/Base Monitor pH Monitor pH Titrate with Acid/Base->Monitor pH Analyze Titration Curve Analyze Titration Curve Monitor pH->Analyze Titration Curve Determine pKa Determine pKa Analyze Titration Curve->Determine pKa LogP Saturate Phases Saturate Phases Dissolve Compound & Mix Dissolve Compound & Mix Saturate Phases->Dissolve Compound & Mix Separate Phases Separate Phases Dissolve Compound & Mix->Separate Phases Quantify in Each Phase Quantify in Each Phase Separate Phases->Quantify in Each Phase Calculate LogP Calculate LogP Quantify in Each Phase->Calculate LogP

References

A Technical Guide to 7-Bromo-1,3-dimethyl-1H-indazole (CAS 1159511-84-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-1,3-dimethyl-1H-indazole (CAS 1159511-84-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole nucleus is a privileged scaffold, appearing in numerous pharmacologically active molecules.[1][2] This document delineates the known physicochemical properties of the title compound, proposes a robust and logically sound synthetic pathway, discusses expected characterization data, and explores its potential applications as a versatile building block in the synthesis of compound libraries. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Core Physicochemical Properties and Identifiers

This compound is an off-white solid at room temperature.[3] Its structure features a bicyclic indazole core, brominated at the 7-position and methylated at the N1 and C3 positions. This specific substitution pattern makes it a valuable intermediate for further chemical elaboration.

Identifier Value Source
CAS Number 1159511-84-8[4]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Appearance Off-white solid[3]
Storage Conditions Room Temperature, Sealed in Dry Conditions[3]

Synthesis and Mechanistic Insights

While specific peer-reviewed synthesis protocols for this compound are not widely published, a chemically sound and efficient pathway can be designed based on established indazole chemistry. The proposed synthesis leverages common and reliable transformations in heterocyclic chemistry, ensuring a high degree of predictability and success.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the N1-methyl bond, suggesting N-methylation as a final step. The precursor, 7-bromo-3-methyl-1H-indazole, can be derived from a suitable ortho-substituted aniline through a diazotization and cyclization sequence. This multi-step pathway offers robust control over regiochemistry.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis from a commercially available starting material, 2-bromo-6-methylaniline. This pathway is designed for efficiency and scalability.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Davis-Beirut Reaction (Cyclization) cluster_3 Step 4: Denitration cluster_4 Step 5: N-Methylation A 2-Bromo-6-methylaniline B N-(2-bromo-6-methylphenyl)acetamide A->B Ac₂O, Pyridine C N-(2-bromo-6-methyl-4-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 7-Bromo-3-methyl-5-nitro-1H-indazole C->D 1. t-BuONO, Ac₂O 2. aq. HCl E 7-Bromo-3-methyl-1H-indazole D->E NaNO₂, H₃PO₂ F This compound E->F MeI, K₂CO₃, Acetone

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step yielding a characterizable intermediate. The causality behind reagent choice is explained to provide a deeper understanding.

Step 1: Acetylation of 2-Bromo-6-methylaniline

  • Rationale: The amino group is protected as an acetamide to direct the subsequent electrophilic nitration and prevent unwanted side reactions.

  • Procedure: To a solution of 2-bromo-6-methylaniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield N-(2-bromo-6-methylphenyl)acetamide.

Step 2: Nitration

  • Rationale: A nitro group is introduced para to the directing acetamide group. This group will later be removed in a denitration step.

  • Procedure: Dissolve the acetamide from Step 1 (1.0 eq) in concentrated H₂SO₄ (4 vol) at 0 °C. Add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ (1 vol) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours, then carefully pour onto crushed ice. Filter the resulting precipitate, wash with water, and dry to obtain N-(2-bromo-6-methyl-4-nitrophenyl)acetamide.

Step 3: Indazole Formation (Davis-Beirut Reaction)

  • Rationale: This reaction facilitates the cyclization to form the indazole ring. Tert-butyl nitrite in acetic anhydride generates an N-nitrosoacetamide intermediate, which cyclizes upon heating and subsequent acid-catalyzed hydrolysis of the N-acetyl group.

  • Procedure: Suspend the nitro-acetamide from Step 2 (1.0 eq) in acetic anhydride (5 vol). Add tert-butyl nitrite (1.5 eq) and heat the mixture to 60 °C for 3 hours. Cool the reaction, concentrate under reduced pressure, and then add aqueous HCl (6M, 5 vol). Reflux for 1 hour to hydrolyze the N-acetyl group. Cool, neutralize with NaOH, and extract with ethyl acetate. Purify by column chromatography to yield 7-bromo-3-methyl-5-nitro-1H-indazole.

Step 4: Reductive Denitration

  • Rationale: The nitro group, having served its purpose, is removed via diazotization followed by reduction with hypophosphorous acid.

  • Procedure: Dissolve the nitro-indazole from Step 3 (1.0 eq) in a mixture of ethanol and concentrated HCl. Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir for 30 minutes, then add 50% hypophosphorous acid (H₃PO₂) (5.0 eq). Allow the reaction to stir at room temperature overnight. Extract the product with ethyl acetate and purify by column chromatography to yield 7-bromo-3-methyl-1H-indazole.

Step 5: N-Methylation

  • Rationale: The final methylation step occurs regioselectively at the more nucleophilic N1 position of the indazole ring under standard basic conditions.

  • Procedure: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in acetone (10 vol), add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Reflux the mixture for 6 hours. After cooling, filter off the solids and concentrate the filtrate. The residue is purified by silica gel chromatography (Hexane/Ethyl Acetate eluent) to afford the final product, this compound.

Structural Elucidation and Expected Characterization

While specific experimental spectra for this compound are not available in public databases, its structure can be confidently confirmed using standard analytical techniques. The expected spectroscopic signatures are detailed below.

Technique Expected Observations
¹H NMR - Two singlets for the methyl groups (N-CH₃ ~3.8-4.0 ppm; C-CH₃ ~2.5-2.7 ppm).- Three aromatic protons in the 7.0-7.8 ppm region, likely exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.
¹³C NMR - Approximately 9 distinct carbon signals.- Two signals in the aliphatic region for the methyl carbons.- Seven signals in the aromatic/heterocyclic region, with the carbon bearing the bromine atom shifted downfield.
Mass Spec (EI) - A molecular ion (M⁺) peak at m/z 224 and a (M+2)⁺ peak at m/z 226 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
IR Spectroscopy - C-H stretching vibrations (aromatic and aliphatic) around 2900-3100 cm⁻¹.- C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ fingerprint region.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold for the synthesis of larger, more complex molecules, particularly in the context of drug discovery.

The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Compounds like Niraparib and Pazopanib are approved drugs that feature the indazole core, highlighting its clinical significance.

A Versatile Handle for Cross-Coupling

The bromine atom at the 7-position is not merely a substituent; it is a highly versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. This strategic placement allows for the rapid generation of libraries of novel compounds for biological screening.

G cluster_reactions Diversification via Cross-Coupling Reactions Core This compound (Core Scaffold) Suzuki Suzuki Coupling R-B(OH)₂ C-C Bond Formation Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig R₂NH / ROH C-N / C-O Bond Formation Core->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling R-C≡CH C-C (alkyne) Bond Core->Sonogashira Pd/Cu Catalyst Heck Heck Coupling Alkene C-C (alkene) Bond Core->Heck Pd Catalyst Library Diverse Compound Library for HTS Suzuki->Library Buchwald->Library Sonogashira->Library Heck->Library

Caption: Logical relationship of the core scaffold to chemical diversification.

This capacity for late-stage functionalization makes this compound an attractive starting material for generating focused libraries aimed at specific biological targets, such as kinases or G-protein coupled receptors.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is available, general precautions for related bromo-indazole compounds should be followed.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] Avoid formation of dust and inhalation.[7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] For skin contact, wash off with soap and water. If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] The compound should be stored sealed and at room temperature.[3]

References

Spectroscopic Characterization of 7-Bromo-1,3-dimethyl-1H-indazole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's biological activity. 7-Bromo-1,3-dimethyl-1H-indazole is a derivative of interest for further chemical elaboration, potentially serving as a key building block in the synthesis of novel therapeutic agents. The bromine atom at the 7-position offers a handle for cross-coupling reactions, while the methyl groups at the 1 and 3-positions can influence the molecule's conformation and metabolic stability.

This in-depth technical guide provides a predictive overview of the spectroscopic data for this compound. Due to the absence of published experimental spectra for this specific molecule, this guide leverages data from analogous compounds, including 7-bromo-1H-indazole and various 1,3-substituted indazoles, to forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Atom Numbering

For clarity in the discussion of spectroscopic data, the standard IUPAC numbering for the indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the analysis of related indazole structures.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.45d1HH-4J = ~8.5 Hz
~7.10t1HH-5J = ~7.5 Hz
~7.35d1HH-6J = ~7.0 Hz
~4.10s3HN1-CH₃-
~2.60s3HC3-CH₃-

Interpretation:

  • Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring of the indazole core are expected to appear in the aromatic region of the spectrum. The bromine atom at the 7-position will influence the electronic environment of the adjacent protons. H-4 is anticipated to be the most downfield of the aromatic protons due to its proximity to the pyrazole ring. H-5 is expected to appear as a triplet due to coupling with both H-4 and H-6. H-6 will likely be a doublet, coupling with H-5.

  • Methyl Protons (N1-CH₃ and C3-CH₃): The two methyl groups will appear as sharp singlets as there are no adjacent protons for them to couple with. The N-methyl group (N1-CH₃) is expected to be more deshielded and thus appear at a lower field (~4.10 ppm) compared to the C-methyl group (C3-CH₃) at around 2.60 ppm.[3] This is a characteristic feature of N-alkylated indazoles.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are extrapolated from data on substituted indazoles.[3][4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142.0C3a
~140.0C7a
~128.0C5
~122.0C4
~120.0C6
~110.0C7
~145.0C3
~35.0N1-CH₃
~12.0C3-CH₃

Interpretation:

  • Aromatic Carbons: The carbons of the indazole ring are expected to resonate in the range of 110-145 ppm. The carbon bearing the bromine atom (C7) is anticipated to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The quaternary carbons, C3a and C7a, will likely appear around 140-142 ppm. The carbon at position 3 (C3) will be significantly downfield due to its position in the pyrazole ring and the attachment of a methyl group.

  • Methyl Carbons: The N-methyl carbon (N1-CH₃) is predicted to appear around 35.0 ppm, while the C-methyl carbon (C3-CH₃) is expected to be more shielded and resonate at a higher field, around 12.0 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (from methyl groups)
~1620C=C aromatic ring stretch
~1500C=N stretch (pyrazole ring)
~1450C-H bend (methyl groups)
~1050C-N stretch
~750C-Br stretch

Interpretation:

The IR spectrum is expected to show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretches from the two methyl groups will be observed in the 2850-2950 cm⁻¹ region. The aromatic C=C and pyrazole C=N stretching vibrations will likely appear in the 1500-1620 cm⁻¹ range. A key feature will be the C-Br stretching vibration, which is expected to be observed in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zAssignment
224/226[M]⁺ (Molecular ion)
209/211[M - CH₃]⁺
145[M - Br]⁺
130[M - Br - CH₃]⁺
117[C₇H₅N₂]⁺

Interpretation:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a nearly 1:1 ratio for the M and M+2 isotopes, which is indicative of the presence of a single bromine atom. The base peak could be the molecular ion or a fragment resulting from the loss of a methyl group. Other significant fragments would likely arise from the loss of the bromine atom and subsequent fragmentation of the indazole ring.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. 16 scans should be sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment should be run with a 45° pulse width, a 1-second acquisition time, and a 2-second relaxation delay. A higher number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Acquisition: Acquire the spectrum in electron ionization (EI) mode with an ionization energy of 70 eV.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have forecasted the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information will be invaluable to researchers working on the synthesis and characterization of this and related indazole derivatives, enabling more efficient identification and structural elucidation. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 7-Bromo-1,3-dimethyl-1H-indazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel chemical entities. This document will detail a plausible synthetic route, the process of obtaining suitable crystals, the intricacies of data collection and structure refinement, and the interpretation of the resulting structural parameters.

Introduction: The Significance of Structural Elucidation

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, reactivity, and, crucially, its interaction with biological targets. For substituted indazoles like this compound, a detailed crystal structure analysis provides invaluable insights into the effects of substitution on the molecular geometry and the intermolecular interactions that dictate the crystal packing. This knowledge is paramount for structure-activity relationship (SAR) studies and the rational design of new drug candidates.

Part 1: Synthesis and Crystallization

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. While numerous methods for the synthesis of substituted indazoles have been reported[3], a common approach involves the cyclization of appropriately substituted hydrazones.

Proposed Synthesis of this compound

A plausible synthetic pathway to this compound can be conceptualized based on established indazole synthesis methodologies. A potential route could involve the methylation of 7-bromo-1H-indazole. The synthesis of the precursor, 7-bromo-1H-indazole, can be achieved from 7-aminoindazole through a Sandmeyer-type reaction.[5] Subsequent N-methylation and C-methylation would yield the target compound.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [5]

  • Diazotization: Dissolve 7-aminoindazole in concentrated hydrobromic acid, dilute with water, and cool to -10 °C.

  • Slowly add a cooled aqueous solution of sodium nitrite.

  • Add solid sodium nitrite in portions while maintaining the low temperature.

  • Stir the reaction mixture at -5°C.

  • Sandmeyer Reaction: Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.

Subsequent methylation at the N1 and C3 positions would be required to obtain this compound. This could be achieved using appropriate methylating agents and reaction conditions, which would need to be optimized.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Success relies on a systematic screening of solvents and crystallization techniques.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Caption: Workflow for obtaining single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the molecular structure.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using least-squares methods.[6][7]

Caption: Key steps in X-ray diffraction analysis.

Hypothetical Crystallographic Data

As no specific crystallographic data for this compound was found in the initial search, the following table presents hypothetical yet chemically plausible data for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₉H₉BrN₂
Formula Weight225.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978.5
Z4
Calculated Density (g/cm³)1.528
Absorption Coeff. (mm⁻¹)4.65
F(000)448
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection2.5° to 28.0°
Reflections collected5600
Independent reflections2250 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.052, wR₂ = 0.108
Goodness-of-fit on F²1.05

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Structure

The analysis would confirm the connectivity of the this compound molecule. Key parameters to analyze include:

  • Bond Lengths and Angles: Comparison of the bond lengths and angles with standard values for similar chemical fragments can reveal electronic effects of the substituents. For instance, the C-Br bond length and the geometry around the indazole ring would be of particular interest.

  • Planarity: The planarity of the bicyclic indazole ring system would be assessed. Deviations from planarity can have implications for the molecule's conformational flexibility and its ability to engage in π-stacking interactions.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. A thorough analysis of the crystal packing would involve identifying and characterizing these interactions:

  • Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds may be present and contribute to the stability of the crystal lattice.

  • Halogen Bonding: The bromine atom at the 7-position could participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic atom on an adjacent molecule.

  • π-π Stacking: The aromatic indazole rings may engage in π-π stacking interactions, which are crucial in the packing of many aromatic compounds.

  • van der Waals Forces: These non-specific interactions also play a significant role in the overall crystal packing.

The analysis of these non-covalent interactions is often facilitated by techniques such as Hirshfeld surface analysis.[6][7]

G cluster_molecular Molecular Structure cluster_crystal Crystal Packing A Bond Lengths B Bond Angles C Torsion Angles D Planarity E Hydrogen Bonding (C-H···N, C-H···Br) F Halogen Bonding (C-Br···X) G π-π Stacking H van der Waals Forces I This compound Crystal Structure Analysis I->A I->B I->C I->D I->E I->F I->G I->H

Caption: Key aspects of crystal structure interpretation.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a foundational understanding of its solid-state properties. The detailed molecular geometry and the nature of the intermolecular interactions are critical for predicting its behavior in different environments and for guiding further research in the development of indazole-based therapeutics. The methodologies described herein represent a standard approach in structural chemistry, emphasizing the importance of a synergistic relationship between synthesis, crystallization, and crystallographic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Bromo-1,3-dimethyl-1H-indazole. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a critical early step in evaluating the potential of a compound as a therapeutic candidate. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of a drug product.

While specific experimental data for this compound is not extensively published, this guide synthesizes established methodologies and field-proven insights to empower researchers to conduct a thorough evaluation. We will delve into the causality behind experimental choices, providing self-validating protocols for determining both kinetic and thermodynamic solubility, as well as a systematic approach to assessing chemical stability through forced degradation studies.

Physicochemical Properties: A Foundation for Understanding

Before embarking on experimental work, a foundational understanding of the predicted physicochemical properties of this compound can inform experimental design. These properties are influenced by its molecular structure, which features a bicyclic indazole core, a bromine substituent, and two methyl groups. The indazole ring system itself is a common motif in many biologically active compounds.[1]

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound7-Bromo-1H-indazole
Molecular Formula C₉H₉BrN₂C₇H₅BrN₂[2]
Molecular Weight 211.06 g/mol 197.03 g/mol [2]
Calculated LogP ~2.3[3]~2.2[2]
Melting Point Data not available126-130 °C
Appearance Likely a solid at room temperaturePowder

The calculated LogP (a measure of lipophilicity) suggests that this compound is a relatively lipophilic molecule. This characteristic often correlates with low aqueous solubility, a critical parameter to determine experimentally.

A Guide to Determining Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[4] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in an organic solvent like DMSO) into an aqueous buffer.[5][6] It is a high-throughput screening method often used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[7]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8] The shake-flask method is the gold standard for determining thermodynamic solubility and is essential for pre-formulation studies.[8][9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with solid compound or DMSO stock ks_prep Prepare DMSO stock solution start->ks_prep ts_prep Add excess solid to buffer start->ts_prep ks_add Add stock to aqueous buffer ks_prep->ks_add ks_incubate Incubate (e.g., 2 hours) ks_add->ks_incubate ks_separate Separate precipitate (filtration/centrifugation) ks_incubate->ks_separate ks_quantify Quantify soluble compound (HPLC/UV-Vis) ks_separate->ks_quantify ts_equilibrate Equilibrate (e.g., 24-72 hours) with agitation ts_prep->ts_equilibrate ts_separate Filter to remove undissolved solid ts_equilibrate->ts_separate ts_quantify Quantify dissolved compound (HPLC) ts_separate->ts_quantify

Caption: General workflow for kinetic and thermodynamic solubility determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method to determine the equilibrium solubility of a compound.[10]

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Temperature-controlled shaker

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is formed.[10]

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for 24 to 72 hours to allow the system to reach equilibrium.[9][10] The equilibration time should be sufficient to ensure the concentration of the dissolved drug remains constant.[10]

  • Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. Prepare a standard curve with known concentrations of the compound to accurately determine the solubility.

Protocol for Kinetic Solubility

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[5][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV spectrophotometer with a plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[11]

  • Plating: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration that is typically low (e.g., 1-2%) to minimize co-solvent effects.[6]

  • Incubation: Mix the contents of the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a specified duration, typically around 2 hours.[11]

  • Analysis: Measure the amount of precipitated compound. This can be done by detecting light scattering using a nephelometer or by separating the precipitate via filtration or centrifugation and then measuring the UV absorbance of the remaining dissolved compound.[5]

Data Presentation for Solubility Studies

The results of the solubility experiments should be clearly summarized in a table for easy comparison.

Table 2: Solubility of this compound in Aqueous Buffer (pH 7.4)

Solubility TypeMethodTemperature (°C)Incubation TimeSolubility (µg/mL)Solubility (µM)
Thermodynamic Shake-Flask2524 hours
2548 hours
3724 hours
Kinetic Nephelometry252 hours
UV Spectroscopy252 hours

A Guide to Assessing Chemical Stability

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[12][13] Forced degradation, or stress testing, is performed to identify potential degradation products and degradation pathways.[14][15] These studies also help in the development and validation of stability-indicating analytical methods.[15]

The stability of indazole derivatives can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[16] For instance, some indazoles are known to undergo phototransposition to benzimidazoles upon exposure to UV light.[16]

Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare solution of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize significant degradation products (LC-MS) analysis->characterize

Caption: Workflow for forced degradation studies.

Protocols for Forced Degradation Studies

The following protocols describe common stress conditions used in forced degradation studies, in line with ICH guidelines.[14] It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.

General Procedure: For each condition, prepare a solution of this compound in a suitable solvent. Expose the solution to the stress condition and withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours). Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

a) Hydrolytic Stability (Acid and Base)

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Keep the mixture at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution and maintain it at room temperature. For samples taken from the acidic or basic solutions, neutralize them before HPLC analysis.

b) Oxidative Stability

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep the mixture at room temperature and protect it from light.

c) Thermal Stability

  • Store the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

d) Photostability

  • Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light by wrapping the container in aluminum foil.

Data Presentation for Stability Studies

The results from the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 3: Forced Degradation of this compound

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation ProductsRemarks (e.g., Major Degradant Peak Area)
0.1 N HCl (60°C) 01000
24
0.1 N NaOH (RT) 01000
24
3% H₂O₂ (RT) 01000
24
Thermal (60°C) 01000
24
Photolytic 01000
24

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By applying the detailed protocols for kinetic and thermodynamic solubility, researchers can gain a clear understanding of the dissolution behavior of this compound. Furthermore, the comprehensive approach to forced degradation studies will enable the identification of potential liabilities related to its chemical stability. The insights gained from these studies are indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of drug candidates with a higher probability of success.

References

Tautomeric forms of substituted dimethyl-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Dimethyl-Indazoles

For professionals engaged in the fields of medicinal chemistry, synthetic chemistry, and materials science, a precise understanding of molecular structure is paramount. The indazole scaffold, a prominent nitrogen-containing heterocycle, is a cornerstone in the development of numerous therapeutic agents and functional materials.[1][2] A critical, yet often complex, aspect of indazole chemistry is its existence in different tautomeric forms. This guide provides a detailed exploration of the tautomerism in substituted dimethyl-indazoles, offering a synthesis of theoretical principles, experimental protocols, and computational insights for accurate characterization and strategic application.

Indazole, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, exhibits annular tautomerism due to the mobility of a proton between its two nitrogen atoms.[3] This gives rise to two primary tautomers: the 1H-indazole and the 2H-indazole.[4]

  • 1H-Indazole : This form features the mobile proton on the N1 nitrogen. It possesses a benzenoid structure, which confers significant aromatic stability. Consequently, the 1H-tautomer is generally the thermodynamically more stable and predominant form in the gas phase, in solution, and in the solid state.[3][4][5]

  • 2H-Indazole : In this form, the proton resides on the N2 nitrogen. This arrangement results in a quinonoid structure for the six-membered ring, which is typically less aromatic and therefore energetically less favorable.[3]

While a 3H-indazole tautomer is theoretically possible, it is not commonly observed.[6] The energy difference between the 1H and 2H forms is significant; calculations have placed the 1H-tautomer as being more stable by approximately 13.6 to 21.4 kJ/mol.[7][8] However, this equilibrium is not static. It can be influenced by a variety of factors, including the electronic and steric nature of substituents, solvent polarity, and intermolecular interactions.[7][9] The introduction of dimethyl substituents onto the indazole core provides a key case study for exploring these influential factors.

Caption: Annular tautomeric equilibrium in the indazole scaffold.

Experimental Characterization: A Multi-Technique Approach

Distinguishing between the 1H and 2H tautomers of substituted dimethyl-indazoles requires a robust analytical workflow. No single technique provides a complete picture; rather, a combination of spectroscopic and crystallographic methods is essential for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[3] The different electronic environments of the 1H and 2H isomers lead to distinct and diagnostic chemical shifts in both ¹H and ¹³C NMR spectra.[9][10]

Key Diagnostic NMR Markers:

Nucleus1H-Tautomer (Characteristic Shift)2H-Tautomer (Characteristic Shift)Rationale for Difference
¹H (H-3) ~8.10 ppm~8.40 ppmThe H-3 proton in the 2H-isomer is more deshielded due to the adjacent electron-withdrawing imine-like nitrogen (N2).[10]
¹H (N-H) ~13.40 ppm (broad singlet)Not ApplicableThe presence of a highly deshielded, broad N-H signal is a hallmark of unsubstituted 1H-indazoles.[10]
¹³C (C-3) Varies with substitutionGenerally downfield shiftSimilar to the proton, the C-3 carbon in the 2H form experiences a more electron-deficient environment.
¹³C (C-7a) Typically upfieldTypically downfieldThe change from a benzenoid to a quinonoid system significantly alters the electronic shielding of the bridgehead carbons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dimethyl-indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help resolve N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-15 ppm to ensure observation of any potential N-H protons.[10]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • An extended spectral width (e.g., 0-200 ppm) is typically required.

  • Data Analysis: Compare the observed chemical shifts, particularly for the H-3 proton and key carbons, against established literature values for 1H- and 2H-indazoles to determine the predominant tautomer in solution.[10][11] For N-alkylated dimethyl-indazoles where tautomerism is fixed, 2D NMR techniques like HMBC and NOESY can be used to confirm the site of alkylation.[12]

UV-Visible (UV-Vis) Spectroscopy

The difference in the electronic systems of the tautomers—benzenoid versus quinonoid—gives rise to distinct UV-Vis absorption profiles. The 2H-tautomer, with its more conjugated quinonoid system, typically absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[13][14] This makes UV-Vis spectroscopy a valuable complementary tool.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a UV-grade solvent such as acetonitrile or methanol.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Analysis: Compare the λ_max_ and overall spectral shape to reference spectra. A spectrum with stronger absorption shifted to longer wavelengths is indicative of a higher population of the 2H-tautomer.[13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[15][16][17] It serves as the "gold standard" for determining which tautomer is present in the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding that can stabilize a particular form.[18] It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium present in solution.[9]

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations are an indispensable tool for understanding the intrinsic stability of tautomers and rationalizing experimental observations.[19][20] Methods like Density Functional Theory (DFT) are routinely used to calculate the relative energies of the 1H and 2H forms.

Computational_Workflow cluster_input Input Structures cluster_calc Quantum Calculation cluster_output Output & Analysis Start1 1H-Dimethyl-Indazole (Initial Geometry) Opt Geometry Optimization (e.g., B3LYP/6-31G**) Start1->Opt Start2 2H-Dimethyl-Indazole (Initial Geometry) Start2->Opt Energy Calculate Electronic Energies (E_1H and E_2H) Opt->Energy ZPE Frequency Calculation (Confirm Minima & get ZPE) Energy->ZPE Gibbs Calculate Gibbs Free Energy (G_1H and G_2H) ZPE->Gibbs Compare Determine Relative Stability (ΔG = G_2H - G_1H) Gibbs->Compare

Caption: Workflow for computational analysis of tautomer stability.

These calculations consistently show that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer.[6][21] For substituted indazoles, these methods can quantify the impact of substituents. For instance, calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones showed that while the 1H tautomer was generally more stable, the energy difference was small, and in one case, the 2H-tautomer was found to be experimentally more stable in DMSO-d₆ solution.[19][22] This highlights the power of combining computational predictions with experimental validation.

Summary of Theoretical Energy Differences for Indazole Tautomers:

MethodEnergy Difference (ΔE, 1H vs. 2H)Reference
MP2/cc-pVTZ13.6 kJ/mol[7]
B3LYP/6-31G21.4 kJ/mol[7][8]
DFT B97X-D/6-31G4.46 kcal/mol (18.7 kJ/mol)[21]

Factors Influencing the Dimethyl-Indazole Tautomeric Equilibrium

The position of the two methyl groups on the indazole ring can exert both electronic and steric effects that modulate the tautomeric balance.

  • Electronic Effects: Methyl groups are weakly electron-donating. Their placement can differentially stabilize the positive charge buildup in the transition state of proton transfer or the charge distribution in the resulting tautomers.

  • Steric Effects: A methyl group at the C3 position can create steric hindrance that disfavors the formation of the 2H-tautomer, where the proton or an incoming electrophile would be adjacent to it. Conversely, a methyl group at C7 might sterically shield the N1 position.

  • Solvent Effects: The tautomeric equilibrium can be solvent-dependent. While studies on the parent indazole have shown that the 1H-form's stability is largely independent of the solvent, specific hydrogen-bonding interactions between the solvent and substituted indazoles can stabilize one form over the other.[6][23] For instance, a protic solvent might stabilize a tautomer that is a better hydrogen bond donor or acceptor.

  • Intermolecular Interactions: In the solid state, the formation of hydrogen-bonded dimers or networks can strongly favor one tautomer. For example, the high stability of the 2H form of some indazoles in solution has been attributed to the formation of stable centrosymmetric dimers.[7]

Conclusion

The study of tautomerism in substituted dimethyl-indazoles is a nuanced endeavor that is critical for controlling the physicochemical and pharmacological properties of these valuable compounds. The 1H-tautomer is the thermodynamically preferred form in most cases due to its aromatic benzenoid character. However, this preference is not absolute. Researchers and drug development professionals must employ a synergistic approach, combining the detailed solution-state insights from high-resolution NMR, the electronic profiles from UV-Vis spectroscopy, the definitive solid-state evidence from X-ray crystallography, and the predictive power of quantum chemical calculations. This integrated strategy is the self-validating system required to fully elucidate the structure of dimethyl-indazoles, enabling the rational design of molecules with optimized activity and properties.

References

Topic: Understanding the Reactivity of the C-Br Bond in Dimethyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships and developing novel drug candidates. Among the various synthetic strategies, the palladium-catalyzed cross-coupling of bromo-indazoles stands out as a robust and versatile method for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a deep dive into the reactivity of the carbon-bromine (C-Br) bond in dimethyl-indazole derivatives. We will dissect the fundamental electronic and steric factors that govern this reactivity, with a particular focus on how the placement of methyl groups on the indazole ring system modulates the bond's susceptibility to catalytic activation. This analysis is complemented by detailed, field-proven protocols for three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section explains the causality behind experimental choices, offering researchers the foundational knowledge to not only apply these methods but also to troubleshoot and adapt them for their specific molecular targets.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and is present in a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making the development of efficient synthetic routes to functionalized indazoles a critical endeavor in pharmaceutical research.[2][3]

The introduction of substituents onto the indazole core is most powerfully achieved through the functionalization of a pre-installed halogen, typically bromine. The C-Br bond serves as a versatile synthetic handle, enabling access to a diverse chemical space via transition-metal-catalyzed cross-coupling reactions. This guide specifically addresses dimethyl-substituted bromo-indazoles, where the interplay between the bromine position and the electronic and steric influence of the two methyl groups dictates the reactivity and ultimate success of these transformations.

Fundamental Principles of C-Br Bond Activation

The reactivity of a C(sp²)-Br bond in a heteroaromatic system like indazole is primarily governed by its susceptibility to oxidative addition by a low-valent transition metal catalyst, most commonly Palladium(0). This is the initial and often rate-determining step in the catalytic cycles of most cross-coupling reactions.[4][5]

Key Factors Influencing Reactivity:

  • Electronic Effects: The indazole ring system is considered a π-electron rich aromatic, which makes it more nucleophilic and reactive than benzene in certain electrophilic substitutions. However, in the context of oxidative addition, the electron density at the carbon atom of the C-Br bond is crucial. Electron-withdrawing groups on the ring decrease electron density at the carbon, making it more electrophilic and generally accelerating the oxidative addition step. Conversely, electron-donating groups can slow this step.

  • The Influence of Methyl Groups: Methyl groups are weakly electron-donating. Their impact on the C-Br bond's reactivity is highly dependent on their position:

    • N-Methylation: The presence of a methyl group on one of the indazole nitrogens (N1 or N2) is particularly significant. NH-free indazoles can act as ligands for the palladium catalyst, forming inhibitory off-cycle complexes that sequester the active catalyst and hinder the reaction.[6][7] By methylating the nitrogen, this undesirable side reaction is prevented, often leading to cleaner reactions and higher yields.

    • Ring Position: A methyl group on the carbocyclic (benzene) portion of the indazole will have a modest electronic effect. A methyl group on the pyrazole ring can have a more pronounced influence on the adjacent C3 position.

  • Steric Hindrance: The approach of the bulky palladium-ligand complex to the C-Br bond is sensitive to steric hindrance. A methyl group positioned ortho to the bromine atom can significantly impede the oxidative addition step, often requiring more reactive catalysts or harsher reaction conditions.

  • Catalyst and Ligand Choice: The nature of the phosphine ligand coordinated to the palladium center is critical. Bulky, electron-rich ligands (e.g., biarylphosphines used in Buchwald-Hartwig amination) are known to accelerate both oxidative addition and the final reductive elimination step, enhancing the overall efficiency of the catalytic cycle.[8]

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on a dimethyl-indazole core is a gateway to a vast array of molecular architectures. The following sections provide detailed protocols and mechanistic insights for the three most pivotal cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely practiced C-C bond-forming cross-coupling reaction, valued for its mild conditions, functional group tolerance, and the stability and low toxicity of its organoboron reagents.[2][3][9] It is an indispensable tool for creating biaryl and heteroaryl-aryl structures.

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Bromo-indazole, Boronic Acid/Ester, & Base in a reaction vessel B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (Argon sparging) B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl2) C->D E Heat the reaction (e.g., 80-100 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to RT, filter if needed F->G H Aqueous Workup (e.g., extraction with EtOAc) G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the bromo-dimethyl-indazole (1.0 equiv), the desired aryl- or heteroarylboronic acid or its ester equivalent (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).[1][10]

  • Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or dimethoxyethane (DME)/H₂O (4:1), is commonly used.[1][11]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%) is a highly effective and robust catalyst for coupling heteroaryl bromides.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir for 2-16 hours.[10][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

The choice of Pd(dppf)Cl₂ is deliberate; the dppf ligand is both electron-rich, which promotes oxidative addition, and has a large bite angle, which facilitates the final reductive elimination step. The base (e.g., K₂CO₃) is not merely a proton scavenger; it is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[13]

Suzuki_Cycle center R-Pd(II)-X\n(trans-complex) R-Pd(II)-X (trans-complex) center->R-Pd(II)-X\n(trans-complex) R-X\n(Bromo-indazole) R-X (Bromo-indazole) R-X\n(Bromo-indazole)->center Oxidative Addition R-Pd(II)-Ar\n R-Pd(II)-Ar R-Pd(II)-X\n(trans-complex)->R-Pd(II)-Ar\n Transmetalation R-Pd(II)-Ar\n ->center R-Ar\n(Coupled Product) R-Ar (Coupled Product) R-Pd(II)-Ar\n ->R-Ar\n(Coupled Product) Reductive Elimination Ar-B(OH)2 + Base Ar-B(OH)2 + Base Ar-B(OH)2 + Base->R-Pd(II)-X\n(trans-complex)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

EntryBromo-indazole SubstrateBoronic Acid PartnerCatalystBaseYield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃85-95%[1]
23-Bromo-1H-indazole (NH-free)Various Arylboronic AcidsPd(PPh₃)₄Cs₂CO₃60-95%[11]
37-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄85%[2][3]
45-Bromo-3-iodo-1-tosyl-indazole3-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃53%[14]

Note: Yields are representative and can vary based on specific substrates and optimized conditions.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[8][15] It has revolutionized synthetic chemistry, providing access to anilines, N-aryl heterocycles, and related structures that are pervasive in pharmaceuticals but were historically difficult to synthesize.[16]

  • Vessel Preparation: In an oven-dried vial equipped with a stir bar, add the bromo-dimethyl-indazole (1.0 equiv) and the palladium precatalyst/ligand system.

  • Reagent Addition: Add the amine coupling partner (1.2-2.0 equiv) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent and Degassing: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane. Seal the vial and degas the mixture with argon for 10-15 minutes.

  • Catalyst System: The choice of catalyst and ligand is paramount. A common and highly effective system consists of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos (2-4 mol%).

  • Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction is typically quenched with water or saturated aqueous ammonium chloride (NH₄Cl). The product is extracted into an organic solvent, dried, and concentrated. Purification is achieved via flash column chromatography.

The success of the Buchwald-Hartwig amination hinges on the specialized ligands. Bulky biarylphosphine ligands stabilize the monoligated Pd(0)L species, which is highly active in oxidative addition. Furthermore, their steric bulk promotes the final, C-N bond-forming reductive elimination step, preventing competing side reactions like β-hydride elimination.[8] The strong base is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active amide nucleophile for the coupling.

Buchwald_Hartwig_Cycle center R-Pd(II)-Br(L) R-Pd(II)-Br(L) center->R-Pd(II)-Br(L) R-Br\n(Bromo-indazole) R-Br (Bromo-indazole) R-Br\n(Bromo-indazole)->center Oxidative Addition R-Pd(II)-NR'R''(L) R-Pd(II)-NR'R''(L) R-Pd(II)-Br(L)->R-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation R-Pd(II)-NR'R''(L)->center R-NR'R''\n(Coupled Product) R-NR'R'' (Coupled Product) R-Pd(II)-NR'R''(L)->R-NR'R''\n(Coupled Product) Reductive Elimination R'R''NH + Base R'R''NH + Base R'R''NH + Base->R-Pd(II)-Br(L)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.[18]

  • Vessel Preparation: To a Schlenk tube, add the bromo-dimethyl-indazole (1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).[14]

  • Solvent and Base: Add a solvent which also acts as the base, such as triethylamine (Et₃N), or use a solvent mixture like DMF/Et₃N.[14]

  • Degassing: Degas the solution thoroughly with argon for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 70 °C for 2-48 hours.[14] Copper-free conditions may require higher temperatures.[17]

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.

The Sonogashira reaction employs a dual catalytic system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, from which it is reductively eliminated to form the product. The amine serves both to deprotonate the alkyne and as a solvent.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-Br Pd0->OxAdd Oxidative Addition (R-Br) RedElim R-C≡C-R' OxAdd->RedElim Transmetalation (from Cu cycle) RedElim->Pd0 Reductive Elimination CuBr Cu(I)Br CuAcetylide R'-C≡C-Cu CuBr->CuAcetylide CuAcetylide->OxAdd Transmetalation Alkyne R'-C≡C-H + Base Alkyne->CuBr

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The C-Br bond on dimethyl-indazole scaffolds is a highly effective and versatile functional group for molecular elaboration. Its reactivity is a nuanced interplay of electronic effects, steric hindrance, and, critically, the substitution pattern of the indazole core itself. N-methylation is a key strategy to enhance reactivity by preventing catalyst inhibition. A thorough understanding of the mechanisms behind Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings empowers researchers to make rational choices regarding catalysts, ligands, and reaction conditions. By leveraging the principles and protocols outlined in this guide, scientists in drug discovery and materials science can efficiently navigate the synthesis of complex dimethyl-indazole derivatives, accelerating the development of new functional molecules and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and field-proven protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 7-bromo-1,3-dimethyl-1H-indazole as a key building block. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the functionalization at the C7 position via robust carbon-carbon bond-forming reactions is crucial for the development of novel therapeutic agents.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental workflow, optimization strategies, and troubleshooting advice to ensure reliable and high-yielding outcomes.

Introduction: The Strategic Importance of C7-Functionalized Indazoles

The indazole motif is a bioisostere of indole and is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific substitution pattern on the indazole ring system profoundly influences its biological activity. The 1,3-dimethyl-1H-indazole core provides a stable and synthetically versatile template. Functionalization at the C7 position, in particular, allows for the exploration of chemical space in a vector that can significantly impact target engagement and pharmacokinetic properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds.[3] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[4] This application note focuses on the specific application of this reaction to this compound, providing a reliable pathway to a diverse library of 7-aryl- and 7-heteroaryl-1,3-dimethyl-1H-indazoles.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[5]

  • Transmetalation: The aryl or heteroaryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This "ate" complex then exchanges its organic moiety for the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond in the desired 7-arylated indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visual representation of the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Indazole]-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Indazole]-Pd(II)L₂(Ar) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 7-Aryl-Indazole (Product) reductive_elimination->product boronic_acid Ar-B(OH)₂ + Base ate_complex [Ar-B(OH)₃]⁻ boronic_acid->ate_complex ate_complex->transmetalation Nucleophile bromo_indazole 7-Bromo-Indazole bromo_indazole->oxidative_addition Substrate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid (or boronic acid pinacol ester)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02–0.05 equiv., 2–5 mol%).

    • Scientist's Note: Pd(dppf)Cl₂ is often chosen for its high efficiency in coupling heteroaryl halides, as the bulky dppf ligand promotes reductive elimination and stabilizes the Pd(0) species.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system. A typical ratio is 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v) to achieve a concentration of approximately 0.1–0.2 M with respect to the bromo-indazole.

    • Scientist's Note: The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[1]

  • Reaction: Place the reaction mixture in a preheated oil bath or heating mantle set to 80–100 °C. Stir the mixture vigorously.

    • Scientist's Note: Heating is necessary to overcome the activation energy barriers for oxidative addition and reductive elimination. The optimal temperature may vary depending on the reactivity of the specific boronic acid used.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 7-aryl-1,3-dimethyl-1H-indazole.

Data Presentation: Typical Reaction Parameters

The following table summarizes key quantitative parameters for the Suzuki coupling reaction of this compound, based on analogous systems reported in the literature.[1][2][6]

ParameterRecommended RangeRationale
Aryl Boronic Acid 1.2–1.5 equiv.A slight excess ensures complete consumption of the limiting bromo-indazole.
Palladium Catalyst 2–5 mol%Balances reaction efficiency with cost and ease of removal.
Base 2.0–3.0 equiv.Ensures complete formation of the active boronate "ate" complex.
Temperature 80–100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Concentration 0.1–0.2 MA balance to ensure adequate reaction rates while preventing precipitation.

Experimental Workflow Visualization

The general workflow for the Suzuki coupling of this compound is illustrated below.

Suzuki_Workflow start Combine Reactants (Indazole, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-100 °C, 2-16 h) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (EtOAc/Water Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Pure 7-Aryl-1,3-dimethyl-1H-indazole purify->product

Caption: General experimental workflow for the Suzuki coupling protocol.

Key Considerations and Troubleshooting

  • Debromination: A common side reaction is the hydro-debromination of the starting material. This can be minimized by ensuring a strictly oxygen-free environment and using high-purity reagents. In some challenging cases, using a different ligand, such as XPhos, may be beneficial to avoid this pathway.[7]

  • Poor Solubility: If reagents have poor solubility in the standard dioxane/water system, other solvents like DME, THF, or toluene can be explored.

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the temperature, catalyst loading, or using a stronger base like Cs₂CO₃, which often enhances reaction rates.

  • Boronic Acid Decomposition: Some boronic acids are prone to decomposition (protodeboronation) under the reaction conditions. Using a pinacol ester of the boronic acid can sometimes improve stability and yield.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 7-aryl-1,3-dimethyl-1H-indazoles. The protocol detailed herein provides a validated and robust starting point for researchers. By understanding the underlying mechanism and key reaction parameters, scientists can confidently apply and adapt this methodology to accelerate the discovery and development of novel indazole-based molecules with significant therapeutic potential.

References

Application Notes & Protocols: Strategic Use of 7-Bromo-1,3-dimethyl-1H-indazole for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The unique bicyclic aromatic structure of indazole allows it to function as a versatile bioisoster of the native adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[4] This fundamental interaction anchors the inhibitor, providing a stable platform for building out substituents that confer potency and selectivity.

Several U.S. FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), are built upon the indazole framework, underscoring its clinical and commercial significance.[5][6][7] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery. This guide focuses on a key intermediate, 7-Bromo-1,3-dimethyl-1H-indazole , detailing its application as a versatile building block for constructing libraries of potent and selective kinase inhibitors. The bromine atom at the C7 position serves as a crucial synthetic handle for diversification, while the N1- and C3-methyl groups lock the tautomeric form and can provide beneficial steric and electronic properties.

The Strategic Advantage of this compound

The choice of a starting material is a critical decision point in a synthetic campaign. This compound offers several distinct advantages:

  • Locked Tautomerism: The N1-methylation prevents tautomerization between the 1H and 2H forms, which simplifies the structural and biological characterization of the final compounds and can lead to more consistent structure-activity relationships (SAR).[5]

  • Modulation of Physicochemical Properties: The N-methyl group increases lipophilicity compared to an NH-indazole, which can enhance cell permeability and oral bioavailability. The C3-methyl group can fill a small hydrophobic pocket or provide a vector for further substitution.

  • A Handle for C-C Bond Formation: The bromine atom at the C7 position is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions. This position often points towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex moieties designed to target less conserved regions, thereby driving inhibitor selectivity.[8][9] The C-Br bond is sufficiently reactive for efficient coupling while being stable enough for routine handling and purification.[10]

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and widely adopted method for functionalizing the C7-bromo position is the Suzuki-Miyaura cross-coupling reaction.[11] This reaction forms a carbon-carbon bond between the indazole core and a wide variety of aryl or heteroaryl boronic acids (or their esters), offering a robust and modular approach to library synthesis.[9][12]

The causality behind this choice of reaction is threefold:

  • Mild Conditions: The reaction proceeds under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Functional Group Tolerance: It is compatible with a vast array of functional groups, minimizing the need for protecting group strategies.[13]

  • Commercial Reagent Availability: A massive and diverse collection of boronic acids is commercially available, enabling rapid exploration of the chemical space around the C7 position.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Key C-C Coupling cluster_2 Phase 3: Product Generation Start This compound (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Start->Suzuki Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Suzuki Purification Work-up & Purification (Chromatography) Suzuki->Purification Final_Product 7-Aryl-1,3-dimethyl-1H-indazole (Kinase Inhibitor Scaffold) Purification->Final_Product G cluster_receptor cluster_atp cluster_downstream FGF FGF Ligand FGFR FGFR FGF->FGFR ADP ADP FGFR->ADP P P FGFR->P Inhibitor 7-Aryl-1,3-dimethyl- 1H-indazole Inhibitor->FGFR ATP ATP ATP->FGFR Downstream Downstream Signaling (e.g., RAS-MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the synthesis of arylamines and N-heterocyclic amines is a frequent necessity.[2] This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the specific transformation of 7-Bromo-1,3-dimethyl-1H-indazole. We will delve into the mechanistic intricacies of the reaction, offer a detailed and robust experimental protocol, and explore critical parameters for optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.

Introduction: The Significance of N-Arylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to introduce amine functionalities onto the indazole core via C-N bond formation opens a vast chemical space for the development of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a superior method for this purpose, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and exhibit limited substrate scope.

The reaction, pioneered by Stephen L. Buchwald and John F. Hartwig, involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base.[3] The versatility of this reaction allows for the coupling of a wide array of amines with various aryl partners, making it an indispensable tool in the synthetic chemist's arsenal.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Deprotonation Product Product Reductive Elimination Complex->Product Reductive Elimination Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Amine Amine Amine->Amine Coordination Base Base Base->Amine Coordination Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk tube with solids B Evacuate and backfill with Argon A->B C Add anhydrous solvent and amine B->C D Heat to reaction temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature E->F G Quench and extract F->G H Dry and concentrate G->H I Purify by column chromatography H->I Optimization_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome A Palladium Source F Yield A->F G Purity A->G H Reaction Time A->H B Ligand B->F B->G B->H C Base C->F C->G C->H D Solvent D->F D->G D->H E Temperature E->F E->G E->H

References

Application Notes & Protocols: Leveraging 7-Bromo-1,3-dimethyl-1H-indazole in the Development of Novel PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, offers vast opportunities for chemical innovation. This document provides a comprehensive guide for researchers on the potential application of 7-Bromo-1,3-dimethyl-1H-indazole as a novel building block in the design and synthesis of next-generation PROTACs. We will explore its synthetic utility, propose strategies for its incorporation into PROTAC scaffolds, and provide detailed protocols for the validation of the resulting degraders.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for substoichiometric degradation of target proteins, offering a significant advantage over traditional occupancy-based inhibitors.

The success of a PROTAC is contingent on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The choice of E3 ligase ligand is therefore a critical design parameter. While ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are most commonly used, the exploration of novel E3 ligase recruiters and alternative binding moieties is an active area of research aimed at expanding the scope and selectivity of targeted protein degradation.

This compound: A Versatile Scaffold for PROTAC Synthesis

This compound is a heterocyclic compound featuring a bromine atom that serves as a versatile synthetic handle for various cross-coupling reactions. This allows for its strategic incorporation into larger molecular architectures, making it an attractive starting point for the development of novel PROTAC components.

Key Chemical Features and Synthetic Utility:

  • Brominated Indazole Core: The bromine atom at the 7-position can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the attachment of linkers with diverse chemical properties.

  • Dimethylated Indazole: The methylation at the N1 and C3 positions can influence the molecule's conformational rigidity and binding interactions, potentially contributing to improved selectivity and potency of the final PROTAC.

The following diagram illustrates the general workflow for developing a PROTAC using this compound as a key building block.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycling PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Application Notes & Protocols: 7-Bromo-1,3-dimethyl-1H-indazole as a Strategic Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a specific, highly valuable derivative: 7-Bromo-1,3-dimethyl-1H-indazole . We will explore its strategic application in fragment-based drug discovery (FBDD), detailing the rationale behind its design and providing robust, field-tested protocols for its synthetic elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful fragment to accelerate the discovery of novel therapeutics.

Physicochemical Properties and Design Rationale

The utility of this compound in a drug discovery campaign is not accidental; it is the result of a deliberate combination of structural features that each serve a distinct and advantageous purpose.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1159511-84-8[2]
Molecular Formula C₉H₉BrN₂-
Molecular Weight 225.09 g/mol -
Appearance Off-white solid-
XLogP3 2.3[3]
PSA (Polar Surface Area) 17.8 Ų[3]
The Indazole Core: A Privileged Bioisostere

The indazole ring system is a well-established bioisostere for moieties like indole, phenol, and catechol.[1][4][5] This bioisosteric replacement is a cornerstone of modern medicinal chemistry for several reasons:

  • Metabolic Stability: Phenolic groups are often susceptible to rapid phase II metabolism, particularly glucuronidation, which can lead to poor pharmacokinetic profiles. Replacing a phenol with an indazole can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[6][7]

  • Target Engagement: The indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the hydrogen bonding capabilities of a phenol's hydroxyl group, thus preserving or enhancing binding affinity to the target protein.[6]

N1 and C3-Methyl Groups: Tuning Properties and Directing Growth

The methylation at the N1 and C3 positions offers subtle but critical advantages:

  • N1-Methylation: This modification blocks the NH tautomerism and eliminates the hydrogen bond donor capability at this position. This has two key effects: it can improve cell permeability by removing a polar proton and it provides a fixed, predictable vector for molecular growth, preventing the formation of regioisomers during synthesis.

  • C3-Methylation: The small methyl group at the C3 position can probe small hydrophobic pockets within a protein's binding site. More importantly, it serves as a non-interfering placeholder, allowing the primary interactions to be driven by other parts of the molecule while subtly enhancing binding through van der Waals forces.

The C7-Bromo Group: A Dual-Action Tool

The bromine atom at the C7 position is the fragment's most powerful feature, serving two strategic roles:

  • A Versatile Synthetic Handle: The C-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[8] This allows chemists to rapidly and efficiently "grow" the fragment by introducing diverse chemical functionalities. The most critical of these reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), which are detailed in Section 3.[9][10] This synthetic tractability is essential for the hit-to-lead optimization phase of FBDD.

  • A Halogen Bonding Donor: Beyond its synthetic utility, bromine can participate in halogen bonding—a directional, non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[11][12] The strength of this interaction increases with the size of the halogen (Br > Cl > F), making bromine an excellent choice for enhancing ligand-protein affinity and specificity.[13][14]

Application in Fragment-Based Drug Discovery (FBDD)

This compound is an exemplary starting point for an FBDD campaign.[15][16][17] The typical workflow involves identifying this fragment as a "hit" and subsequently evolving it into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Evolution Lib Fragment Library (incl. Bromo-Indazole) Screen Biophysical Screening (e.g., X-ray, NMR, SPR) Lib->Screen Hit Validated Hit (this compound) Screen->Hit Binding Confirmed SBDD Structure-Based Design (SBDD) Hit->SBDD Chem Chemical Elaboration (Suzuki, Buchwald-Hartwig) SBDD->Chem SAR SAR Analysis (Potency, Selectivity) Chem->SAR SAR->SBDD Iterate Lead Lead Compound (Optimized Affinity & PK) SAR->Lead Achieve Goals

Caption: FBDD workflow using the bromo-indazole fragment.

The process begins with screening a library of low molecular weight fragments against a protein target. Once this compound is identified as a binder, its C7-bromo position provides a clear and reliable vector for synthetic elaboration, guided by structural data (e.g., X-ray crystallography) to build into unoccupied pockets of the binding site.

Key Synthetic Protocols for Fragment Elaboration

The true power of this fragment lies in its synthetic versatility. Below are detailed, self-validating protocols for the two most critical transformations.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond, enabling the attachment of various aryl or heteroaryl moieties to the indazole C7 position.[18][19]

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Microwave vial or Schlenk tube with a magnetic stir bar

  • Inert gas line (manifold)

  • Microwave reactor or heating mantle/oil bath

Step-by-Step Methodology:

  • Vessel Preparation: To a dry microwave vial, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Causality Note: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst. The dppf ligand is bulky and electron-rich, which facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step of the catalytic cycle.[9]

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of ~0.1 M with respect to the starting bromide.

    • Causality Note: Water is essential in the Suzuki catalytic cycle. It aids in the dissolution of the inorganic base and facilitates the crucial transmetalation step by interacting with the boronic acid.

  • Reaction: Place the vial in the microwave reactor and heat to 120-140 °C for 20-40 minutes, or in a preheated oil bath at 100 °C for 8-12 hours.[20]

  • Work-up & Validation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Confirm reaction completion and product formation via LC-MS analysis of the crude material. A successful reaction will show consumption of the starting material (m/z 225/227) and the appearance of a new peak corresponding to the desired product mass.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol enables the formation of a C-N bond, allowing for the introduction of primary or secondary amines at the C7 position.[10][21]

Objective: To couple an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Pre-catalyst: e.g., XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or vial with a screw cap and septum

  • Glovebox (recommended for handling air-sensitive reagents)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

  • Vessel Preparation (in a glovebox): To a dry Schlenk tube, add this compound (1.0 equiv), the palladium pre-catalyst (0.02 equiv), and the base (1.5 equiv).

    • Causality Note: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine (or the intermediate Pd-amine complex) to generate the active amide nucleophile without competing in the reaction.[10] XPhos is a bulky biarylphosphine ligand that promotes the formation of a monoligated, highly active Pd(0) species, which is crucial for efficient C-N coupling.[22]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of ~0.1-0.2 M. Finally, add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring & Validation:

    • Monitor the reaction by TLC or LC-MS.

    • Self-Validation: A successful reaction is confirmed by the near-complete consumption of the starting bromide and the appearance of the product peak in the LC-MS, with a mass corresponding to [M(bromide)-Br+Amine+H]⁺.

  • Work-up:

    • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Characterization of Derivatives

Structural elucidation and confirmation of all newly synthesized derivatives are paramount. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure, the regiochemistry of the substitution, and the purity of the compound.[23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups.[24]

Logical Progression: From Fragment to Lead

The ultimate goal is to leverage the synthetic access provided by the C7-bromo handle to optimize the fragment's initial weak affinity into a high-potency lead compound.

Lead_Progression cluster_0 Iteration 1: Suzuki Coupling cluster_1 Iteration 2: Buchwald-Hartwig Amination F Initial Hit This compound (Low Affinity, e.g., 500 µM) S1 Synthesize Aryl Library (via Suzuki) F->S1 Elaborate at C7 T1 Test Analogs -> Identify Key Vector (e.g., para-substituted phenyl improves affinity) S1->T1 I1 Intermediate 1 (Improved Affinity, e.g., 50 µM) T1->I1 S2 Synthesize Amine Library (via Buchwald-Hartwig) I1->S2 Switch Coupling Strategy T2 Test Analogs -> Explore H-Bonding (e.g., piperazine adds H-bond & improves solubility) S2->T2 I2 Intermediate 2 (Potent Binder, e.g., 500 nM) T2->I2 L Lead Compound (Optimized Potency & Properties e.g., <50 nM) I2->L Further Optimization (e.g., MedChem on periphery)

Caption: Logical progression from fragment hit to lead compound.

This iterative process, combining rational structure-based design with robust synthetic chemistry, allows for the efficient exploration of the chemical space around the indazole core, ultimately leading to compounds with optimized potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-1,3-dimethyl-1H-indazole in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Bromo-1,3-dimethyl-1H-indazole Scaffold as a Privileged Core for Drug Discovery

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the indazole ring system is therefore a critical endeavor in the quest for novel therapeutics. Specifically, the this compound moiety represents a versatile and highly valuable starting material for the construction of diverse chemical libraries. The bromine atom at the C7-position serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. The dimethyl substitution at the N1 and C3 positions not only enhances metabolic stability but also modulates the electronic properties of the heterocyclic core, influencing its interaction with biological targets.

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of this compound. We will delve into the practical execution of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the strategic application of lithiation-borylation sequences. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate extensive libraries of novel indazole derivatives for screening and lead optimization campaigns.

Strategic Derivatization Pathways for Library Synthesis

The generation of a chemical library from a common scaffold necessitates a suite of reliable and versatile chemical transformations. For this compound, palladium-catalyzed cross-coupling reactions are the methods of choice, offering broad functional group tolerance and generally high yields. The following sections will detail the theoretical underpinnings and practical application of these key reactions.

Suzuki_Miyaura_Workflow A This compound E Microwave Irradiation 140°C, 30-60 min A->E B Arylboronic Acid B->E C Pd(PPh3)4, Cs2CO3 C->E D Dioxane/EtOH/H2O D->E F Work-up & Purification E->F G 7-Aryl-1,3-dimethyl-1H-indazole F->G

References

Application Notes and Protocols for the Development of Anti-Inflammatory Compounds Utilizing 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases.[1][2] The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anti-inflammatory effects.[3][4] The development of novel indazole-based anti-inflammatory agents offers a promising avenue for therapies with potentially improved efficacy and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Bromo-1,3-dimethyl-1H-indazole as a core structural motif for the synthesis and evaluation of novel anti-inflammatory compounds. We will detail synthetic strategies, robust in vitro and in vivo screening protocols, and the underlying molecular mechanisms of action.

Rationale for this compound as a Lead Scaffold

The selection of this compound as a starting point is predicated on established structure-activity relationships within the indazole class. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space. The dimethyl substitution at the 1 and 3 positions can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its binding affinity to target proteins.

PART 1: Synthesis of this compound and Derivatives

A proposed synthetic pathway for this compound and its subsequent diversification is outlined below. The initial synthesis of 7-bromo-1H-indazole is based on established methods.[6]

Protocol 1: Synthesis of 7-Bromo-1H-indazole

This protocol describes the synthesis of the key intermediate, 7-bromo-1H-indazole, from 7-aminoindazole.

Materials:

  • 7-Aminoindazole

  • Concentrated hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Ice

Procedure:

  • Dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL) and dilute with water (8.5 mL). Cool the solution to -10 °C in an ice-salt bath.[6]

  • In a separate vessel, dissolve sodium nitrite (e.g., 755 mg, 10.9 mmol) in water (11.5 mL) and cool the solution.[6]

  • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C. Subsequently, add solid sodium nitrite (e.g., 1.14 g, 16.5 mmol) in portions.[6]

  • Stir the reaction mixture at -5 °C for 15 minutes.[6]

  • Prepare a solution of cuprous bromide (e.g., 3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.[6]

  • Add the cold cuprous bromide solution dropwise to the reaction mixture over 15 minutes.[6]

  • Allow the reaction mixture to stir at room temperature for 2 hours.[6]

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.[6]

  • Dilute the mixture with water (50 mL) and filter to collect the precipitate. Wash the filter cake with ethyl acetate (300 mL).[6]

  • Separate the filtrate layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).[6]

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.[6]

Protocol 2: Proposed Synthesis of this compound

This proposed protocol outlines the dimethylation of 7-bromo-1H-indazole. The regioselectivity of methylation will need to be confirmed experimentally.

Materials:

  • 7-Bromo-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-bromo-1H-indazole in anhydrous DMF, add a suitable base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Workflow for Synthesis and Diversification

G A 7-Aminoindazole B Diazotization (NaNO2, HBr) A->B C Sandmeyer Reaction (CuBr) B->C D 7-Bromo-1H-indazole C->D E Dimethylation (e.g., CH3I, Base) D->E F This compound E->F G Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F->G H Diverse Library of Anti-inflammatory Candidates G->H

Caption: Synthetic workflow for this compound and its derivatives.

PART 2: Biological Evaluation of Anti-Inflammatory Activity

A tiered screening approach is recommended, starting with in vitro assays to determine the mechanism of action and potency, followed by in vivo models to assess efficacy in a physiological context.

In Vitro Assays

This assay measures the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[1]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A specific probe fluoresces upon reaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK399)[7]

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)[7]

  • 96-well black plates

Procedure:

  • Prepare the reagents according to the kit manufacturer's instructions.[7]

  • In a 96-well plate, add the test compounds at various concentrations. Include wells for a no-enzyme control, an enzyme control (with DMSO vehicle), and a positive inhibitor control.[7]

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[7]

  • Add the reaction mix to each well.

  • Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH to all wells simultaneously.[7]

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.[7]

  • Calculate the rate of reaction for each well and determine the percentage of inhibition for each test compound concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each active compound.

This assay evaluates the ability of the compounds to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce and secrete TNF-α and IL-1β. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • Human TNF-α and IL-1β ELISA kits

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)[8]

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 17-24 hours).[8]

  • After incubation, collect the cell culture supernatant.

  • Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compounds.

  • Quantify the concentration of TNF-α and IL-1β in the collected supernatants using the respective ELISA kits according to the manufacturer's protocols.[8]

  • Calculate the percentage of inhibition of cytokine production for each compound concentration.

  • Determine the IC₅₀ values for active compounds.

In Vivo Model

This is a widely used and well-characterized model of acute inflammation to assess the in vivo anti-inflammatory activity of novel compounds.[9][10]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin or Diclofenac)[11]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.

  • Administer the test compounds, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.[11]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[11]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Calculate the paw edema (increase in paw volume) for each animal at each time point.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

PART 3: Mechanism of Action and Data Interpretation

Key Signaling Pathways in Inflammation

Indazole derivatives often exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard.[1][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Indazole Indazole Derivative (e.g., 7-Bromo-1,3-dimethyl- 1H-indazole analog) Indazole->MAPK Indazole->IKK Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1->Gene Cytokines TNF-α, IL-1β, COX-2 Gene->Cytokines

Caption: Inhibition of NF-κB and MAPK signaling pathways by indazole derivatives.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundCOX-2 Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-1β Inhibition IC₅₀ (µM)
This compound Derivative 1 Experimental ValueExperimental ValueExperimental Value
This compound Derivative 2 Experimental ValueExperimental ValueExperimental Value
Celecoxib (Control) Reference ValueN/AN/A
Dexamethasone (Control) N/AReference ValueReference Value

N/A: Not Applicable

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Vehicle Control 0%0%
This compound Derivative 1 (e.g., 50 mg/kg) Experimental ValueExperimental Value
This compound Derivative 2 (e.g., 50 mg/kg) Experimental ValueExperimental Value
Indomethacin (e.g., 10 mg/kg) Reference ValueReference Value

Conclusion

The strategic use of the this compound scaffold provides a robust platform for the development of novel anti-inflammatory agents. The protocols and methodologies outlined in this document offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities. By elucidating their mechanisms of action through the inhibition of key inflammatory mediators like COX-2, TNF-α, and IL-1β, and their modulation of critical signaling pathways, researchers can effectively advance promising candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 7-Bromo-1,3-dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive experience in synthetic organic chemistry.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer:

Low or no product yield can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the specific synthetic route chosen.

Potential Causes & Solutions:

  • Reagent Quality:

    • Starting Material Purity: Ensure the purity of your starting materials, such as 7-bromo-1H-indazole or a suitable precursor. Impurities can interfere with the reaction.

    • Methylating Agent Decomposition: If using a methylating agent like dimethyl sulfate or methyl iodide, ensure it has not decomposed. It's advisable to use a fresh bottle or purify it before use.

    • Base Activity: The choice and quality of the base are critical. For instance, if using sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions to prevent deactivation. For bases like potassium carbonate (K2CO3), ensure it is finely powdered and dry.

  • Reaction Conditions:

    • Inadequate Temperature: The methylation of indazoles is sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side product formation. The optimal temperature will depend on the specific solvent and base used.

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

    • Solvent Purity: The presence of water or other protic impurities in the solvent can quench the base and hinder the reaction. Use anhydrous solvents, especially when working with strong bases like NaH.

  • Reaction Work-up:

    • Improper Quenching: Ensure the reaction is properly quenched to stop the reaction and neutralize any remaining reagents.

    • Extraction Inefficiency: Use an appropriate extraction solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.

Issue 2: Formation of Multiple Products (Isomers)

Question: My reaction is producing a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired 1,3-dimethylated product?

Answer:

The formation of N1 and N2 isomers is a common challenge in the alkylation of indazoles. The ratio of these isomers is influenced by the reaction conditions.

Potential Causes & Solutions:

  • Nature of the Base and Solvent:

    • The choice of base and solvent system plays a crucial role in directing the methylation to the N1 position. Generally, using a strong, non-nucleophilic base in a polar aprotic solvent favors N1-alkylation.

    • For example, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) typically favors the formation of the N1-methylated product.

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to perform the deprotonation step at a lower temperature (e.g., 0 °C) before adding the methylating agent.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?

Answer:

Effective purification is essential to obtain this compound with high purity.

Recommended Purification Methods:

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is often effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Choose a solvent or a mixture of solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the N-methylation of 7-bromo-1H-indazole. This is typically a two-step process if starting from 7-bromo-1H-indazole, involving methylation at the N1 position followed by methylation at the C3 position if a suitable precursor is used. A direct synthesis might involve the cyclization of a suitably substituted precursor. For instance, a common general synthesis for 1H-indazoles involves the treatment of an aniline derivative.[1]

Q2: What analytical techniques are recommended for characterizing the final product?

To confirm the structure and purity of this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and to confirm the positions of the methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial:

  • Handling of Reagents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Use of Strong Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Safety: Organic solvents are flammable and should be handled away from ignition sources.

III. Experimental Protocol: N-Methylation of 7-Bromo-1H-indazole

This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 7-Bromo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes or Petroleum ether

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 7-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise over 15-20 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

IV. Data Presentation

ParameterValue
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol [2]
Appearance Off-white to yellow solid
Typical Yield 60-80% (after purification)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, Acetone)

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start 7-Bromo-1H-indazole Sodium Hydride Dimethyl Sulfate Anhydrous DMF Deprotonation 1. Deprotonation (NaH, DMF, 0°C to RT) Start->Deprotonation Methylation 2. Methylation (Dimethyl Sulfate, 0°C to RT) Deprotonation->Methylation Quench 3. Quenching (sat. NH4Cl) Methylation->Quench Extract 4. Extraction (Ethyl Acetate) Quench->Extract Purify 5. Purification (Column Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

VI. Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Flowchart Start Low Yield or No Product? CheckReagents Check Reagent Purity & Activity (Starting Material, Base, Methylating Agent) Start->CheckReagents Yes IsomerIssue Isomer Formation? Start->IsomerIssue No CheckConditions Verify Reaction Conditions (Temperature, Time, Anhydrous) CheckReagents->CheckConditions CheckWorkup Review Work-up Procedure (Quenching, Extraction) CheckConditions->CheckWorkup CheckWorkup->IsomerIssue Yield Improved? OptimizeBaseSolvent Optimize Base/Solvent System (e.g., NaH in DMF) IsomerIssue->OptimizeBaseSolvent Yes PurificationIssue Purification Difficulty? IsomerIssue->PurificationIssue No AdjustTemp Adjust Reaction Temperature OptimizeBaseSolvent->AdjustTemp AdjustTemp->PurificationIssue OptimizeColumn Optimize Column Chromatography (Solvent Gradient) PurificationIssue->OptimizeColumn Yes Success Successful Synthesis PurificationIssue->Success No TryRecrystallization Attempt Recrystallization OptimizeColumn->TryRecrystallization TryRecrystallization->Success

Caption: Troubleshooting flowchart for synthesis optimization.

VII. References

  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis. Retrieved from --INVALID-LINK--

  • Science of Synthesis. (2010). 1H- and 2H-Indazoles. Thieme.

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1866-1895.

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15337-15347.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

  • ResearchGate. (2011). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.

  • ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(1), 587-593.

  • ResearchGate. (2015). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

  • ResearchGate. (2014). Synthesis of 1H-indazole: A combination of experimental and theoretical studies.

  • Oakwood Chemical. (n.d.). 7-bromo-1, 3-dimethyl-1H-indazole, min 97%, 500 mg. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this important chemical intermediate. The unique electronic properties of the indazole ring system present specific, often predictable, challenges during its functionalization. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant and common impurity encountered during the synthesis of this compound?

A1: The most prevalent impurity is the undesired regioisomer, 7-Bromo-2,3-dimethyl-2H-indazole . The synthesis of the target compound typically involves the N-methylation of 7-Bromo-3-methyl-1H-indazole. Because the indazole core possesses two reactive nitrogen atoms (N1 and N2), alkylation reactions often yield a mixture of both N1 and N2 substituted products.[1][2][3] The ratio of these isomers is highly dependent on the specific reaction conditions, including the base, solvent, and alkylating agent used.[2][4]

Q2: Why does the N-methylation of the 7-Bromo-3-methyl-1H-indazole precursor produce two different isomers?

A2: This phenomenon is rooted in the annular tautomerism of the indazole ring. The N-H proton can reside on either nitrogen, creating two distinct tautomers: the more stable 1H-indazole and the less stable 2H-indazole.[2][5] Under basic conditions used for alkylation, deprotonation generates an indazolide anion where the negative charge is delocalized across both nitrogen atoms. Consequently, the incoming electrophile (the methyl group) can attack either nitrogen, leading to a mixture of N1 and N2-alkylated products.[2][3] The steric hindrance from the bromine atom at the C7 position can influence, but not eliminate, the formation of the N2 isomer.

Q3: My NMR spectrum looks complex. How can I definitively distinguish between the N1-methyl (desired product) and N2-methyl (impurity) isomers?

A3: While a simple ¹H NMR can be crowded, there are key differences to look for. The chemical shifts of the methyl groups and the aromatic protons are distinct for each isomer. The N1-methyl group is typically found at a different chemical shift than the N2-methyl group. More advanced techniques like 2D NMR (NOESY) can be conclusive. A Nuclear Overhauser Effect (NOE) correlation between the N-methyl protons and the C7-proton (or lack thereof) can help assign the structure. However, the most common method is careful comparison with literature data or characterization of both isolated isomers. Often, the polarity difference is sufficient to allow for separation by chromatography, after which each fraction can be analyzed independently.

Q4: Beyond the N2-isomer, what other impurities should I be aware of?

A4: Other potential impurities include:

  • Unreacted Starting Material: 7-Bromo-3-methyl-1H-indazole may persist if the reaction is incomplete.[6]

  • Over-Alkylation Products: While less common for simple methylation, it is possible to form a quaternary indazolium salt, especially with more reactive alkylating agents or harsh conditions.

  • Impurities from Precursors: The purity of your final product is dependent on the purity of your starting material. Impurities from the initial synthesis of 7-bromo-1H-indazole, such as other brominated regioisomers, could carry through.[6][7]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, THF, Ethyl Acetate) are common impurities that can be difficult to remove.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Observed Problem Potential Cause(s) Recommended Solution(s)
Two spots with very close Rf values on TLC, making separation difficult. The two spots are likely the N1 and N2 regioisomers, which often have very similar polarities.1. Optimize Column Chromatography: Switch to a less polar solvent system (e.g., Hexane/Dichloromethane or Toluene/Ethyl Acetate) and use a shallow gradient elution. A longer column or finer silica gel may also improve resolution.[8][9] 2. Attempt Recrystallization: This can be highly effective if a solvent system is found where one isomer is significantly less soluble than the other.[10] See Protocol 2 for a systematic approach.
Significant amount of starting material remains in the crude product. 1. Incomplete Reaction: Insufficient equivalents of methylating agent or base, low reaction temperature, or short reaction time. 2. Deactivated Reagents: The base (e.g., NaH) may have degraded due to moisture exposure.1. Modify Reaction Conditions: Increase the equivalents of the methylating agent (e.g., from 1.1 to 1.5 eq.). Ensure the base is fresh and handled under anhydrous conditions. Consider increasing the reaction temperature or time, monitoring progress by TLC. 2. Purification: The unreacted starting material is significantly more polar due to the N-H bond and should be easily separable from the N-methylated products via standard column chromatography.
The final "purified" product is an oil or waxy solid instead of a crystalline powder. 1. Presence of Residual Solvent: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove. 2. Impurity-Induced Freezing Point Depression: The presence of the N2-isomer or other impurities can prevent the desired product from crystallizing.1. Rigorous Drying: Use a high-vacuum pump (<1 mmHg) and gentle heating (e.g., 40-50 °C) for an extended period. An azeotropic distillation with a lower-boiling solvent like toluene can sometimes help remove DMF. 2. Re-purification: The oily nature indicates impurities. A second purification step, such as recrystallization (Protocol 2) or preparative HPLC, may be necessary to achieve high crystallinity.[6]
Low isolated yield after column chromatography. 1. Irreversible Adsorption: The product may be strongly adsorbed onto the silica gel, especially if the silica is acidic. 2. Co-elution of Isomers: A significant portion of the desired product may be in mixed fractions with the N2-isomer, which are then discarded, lowering the yield of pure material.1. Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic additive like triethylamine (~0.5-1%) to neutralize acidic sites. 2. Re-process Mixed Fractions: Combine the impure fractions, concentrate them, and subject them to a second, slower chromatographic separation or attempt purification by recrystallization.

Visualization of the Purification Workflow

The following diagram outlines a logical workflow for the purification of crude this compound, guiding the researcher from initial analysis to the final pure compound.

Purification_Workflow cluster_0 Start: Analysis cluster_1 Decision & Primary Purification cluster_2 Isolation & Final Polish Crude_Product Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Crude_Product->Analysis Check_Purity Isomers Present? Analysis->Check_Purity Column_Chromatography Flash Column Chromatography Check_Purity->Column_Chromatography Yes Recrystallization_Screen Recrystallization (if one major product) Check_Purity->Recrystallization_Screen No (minor impurities) Collect_Fractions Collect Pure Fractions Column_Chromatography->Collect_Fractions Final_Purity_Check Confirm Purity >99% Recrystallization_Screen->Final_Purity_Check Collect_Fractions->Final_Purity_Check Final_Purity_Check->Column_Chromatography Failure (re-purify) Pure_Product Pure this compound Final_Purity_Check->Pure_Product Success

Caption: A typical decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography for Isomer Separation

This protocol is optimized for separating the closely eluting N1 and N2 methylated isomers.

1. Preparation of the Silica Gel Column: a. Select a column with a high length-to-diameter ratio (e.g., >10:1) to maximize theoretical plates. b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). c. To minimize streaking, add 0.5% triethylamine (v/v) to the eluent mixture if the starting material is present. d. Pack the column carefully to ensure a flat, stable bed.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone), adding silica, and evaporating the solvent under reduced pressure. c. Carefully apply the resulting free-flowing powder to the top of the column bed.

3. Elution: a. Begin elution with a low-polarity solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). b. Run a shallow gradient, slowly increasing the polarity. For example, increase the ethyl acetate concentration by 1-2% every 5 column volumes. c. Collect small fractions (e.g., 1/20th of the column volume) to avoid mixing of closely eluting compounds. d. Monitor the fractions meticulously by TLC, staining with permanganate or using a UV lamp.

4. Isolation: a. Combine the fractions containing the pure desired isomer (typically the less polar N1 isomer elutes first, but this should be confirmed[9]). b. Combine the mixed fractions separately for potential re-purification. c. Concentrate the pure fractions under reduced pressure to yield the final product.

Protocol 2: Recrystallization for Final Polishing

This method is ideal for removing small amounts of impurities from an already enriched product.

1. Solvent Screening (Small Scale): a. Place ~20 mg of the impure solid into several test tubes. b. To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane, or mixtures thereof) dropwise at room temperature until the solid dissolves. c. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. d. If a single solvent is not ideal, test solvent/anti-solvent pairs (e.g., dissolve in hot ethyl acetate, add hexane dropwise until cloudy).

2. Recrystallization (Scale-up): a. Place the impure solid in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent (or solvent mixture) and heat the suspension to boiling with stirring. c. Add more hot solvent portion-wise until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your yield.[11] d. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

3. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11] c. Dry the crystals under high vacuum to remove all traces of solvent.

References

Common side reactions in the synthesis of brominated indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of brominated indazoles. As a Senior Application Scientist, I understand the nuances and challenges that researchers, scientists, and drug development professionals face in the laboratory. This guide is structured to provide you with in-depth, field-proven insights into the common side reactions encountered during the bromination of indazoles. Our goal is to equip you with the knowledge to not only troubleshoot these issues but also to proactively design more robust and selective synthetic strategies.

This resource is designed to be a dynamic troubleshooting guide, presented in a question-and-answer format to directly address the specific problems you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-bromination - The Formation of Di- and Tri-brominated Indazoles

Question: I am attempting to synthesize a mono-brominated indazole, but my crude product analysis shows significant amounts of di- and even tri-brominated species. What is causing this and how can I prevent it?

Answer: This is a classic challenge in indazole chemistry. The indazole ring is highly activated towards electrophilic substitution, making it susceptible to multiple brominations. The primary culprits for over-bromination are typically an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times.[1]

Mechanism of Over-bromination:

The initial mono-bromination, often at the C3 position, introduces an electron-withdrawing bromine atom. However, the indazole nucleus remains sufficiently electron-rich to undergo further electrophilic attack, especially under forcing conditions. The subsequent bromination typically occurs at the C5 and C7 positions of the benzene ring.[1]

Troubleshooting Workflow for Over-bromination:

Over_bromination_Troubleshooting start Problem: Over-bromination (Di-/Tri-brominated Products) stoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. of brominating agent. - Slow, dropwise addition. start->stoichiometry Primary Cause: Excess Reagent temperature Lower Reaction Temperature: - Conduct reaction at 0°C or below. - Improves selectivity. stoichiometry->temperature If still an issue result Desired Mono-brominated Product stoichiometry->result monitoring Monitor Reaction Progress: - Use TLC or LC-MS. - Quench immediately upon consumption of starting material. temperature->monitoring Fine-tuning temperature->result agent Choice of Brominating Agent: - NBS is generally milder than Br₂. - Consider DBDMH for C3 selectivity. monitoring->agent For challenging substrates monitoring->result agent->result

Caption: Troubleshooting workflow for minimizing over-bromination.

Detailed Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Using a slight excess (1.0 to 1.1 equivalents) is often sufficient for complete conversion of the starting material without promoting significant di-bromination.[1]

  • Temperature Management: Perform the reaction at lower temperatures. Starting at 0°C or even -10°C can significantly enhance selectivity for mono-bromination by reducing the rate of the second and third bromination reactions.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting indazole is consumed to prevent the formation of poly-brominated byproducts.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂).[2] For highly specific C3-bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions has been shown to be very effective.[3]

Brominating AgentTypical ConditionsCommon Side ProductsSelectivity Profile
Br₂ in Acetic Acid Room temp. to 80°C3,5-dibromo, 3,7-dibromo, 3,5,7-tribromo-indazolesCan be difficult to control, often leads to mixtures.[2]
N-Bromosuccinimide (NBS) 0°C to room temp. in CH₂Cl₂ or MeCNLower incidence of over-bromination compared to Br₂.Generally good for mono-bromination, regioselectivity can be solvent and substrate dependent.
DBDMH with Ultrasound 40°C in EtOHMinimal over-brominationHigh selectivity for the C3 position.[3]
Issue 2: Poor Regioselectivity - Formation of Undesired Bromoindazole Isomers

Question: My goal is to synthesize 3-bromoindazole, but I am observing the formation of other isomers, such as 5-bromo and 7-bromoindazole. Why is this happening and how can I direct the reaction to the desired position?

Answer: The regioselectivity of indazole bromination is a delicate interplay of electronic and steric factors, and is highly dependent on the reaction conditions, particularly the pH. The indazole core can exist in different protonation states, each with a unique reactivity profile.

Mechanistic Basis for Regioselectivity:

  • Neutral/Basic Conditions: Under neutral or basic conditions, the indazole exists as the neutral molecule or the indazolide anion. In these forms, the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[1]

  • Acidic Conditions: In strongly acidic media, the indazole is protonated to form the indazolium cation. This deactivates the pyrazole ring towards electrophilic substitution, and bromination is directed to the electron-rich benzene ring, primarily at the C5 and C7 positions.[1]

Reaction Pathways for Indazole Bromination:

Indazole_Bromination_Pathways cluster_neutral_basic Neutral / Basic Conditions (e.g., NaHCO₃) cluster_acidic Acidic Conditions (e.g., H₂SO₄) Indazole Indazole Indazolide Indazolide Anion (High electron density at C3) Indazole->Indazolide + Base Indazolium Indazolium Cation (Pyrazole ring deactivated) Indazole->Indazolium + H⁺ Product_3_Bromo 3-Bromoindazole (Major Product) Indazolide->Product_3_Bromo + 'Br+' Product_5_7_Bromo 5-Bromo- and 7-Bromoindazole (Major Products) Indazolium->Product_5_7_Bromo + 'Br+'

Caption: Influence of pH on the regioselectivity of indazole bromination.

Strategies for Controlling Regioselectivity:

  • pH Control: For C3-bromination, ensure your reaction is run under neutral or slightly basic conditions. The addition of a mild base like sodium bicarbonate or sodium carbonate can be beneficial.[3] Conversely, if C5 or C7 bromination is desired, performing the reaction in a strong acid like sulfuric acid is the preferred method.

  • N-Protection: Protecting the N1-position of the indazole ring with a suitable protecting group (e.g., Boc, SEM) can be an effective strategy to direct bromination to other positions and prevent N-bromination side reactions. The protecting group can be subsequently removed.[4]

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the indazole ring will influence the position of bromination. For example, an electron-withdrawing group at the C4 position can direct bromination to the C7 position.

Issue 3: Difficulty in Product Purification

Question: My reaction has produced a mixture of bromoindazole isomers, and I am struggling to separate them by column chromatography. What are the best practices for purifying these compounds?

Answer: The separation of constitutional isomers of bromoindazoles can indeed be challenging due to their similar polarities. However, with careful optimization of your purification strategy, a successful separation is achievable.

Purification Troubleshooting:

  • Column Chromatography:

    • Solvent System Optimization: A single solvent system may not provide adequate separation. Employing a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve closely eluting isomers.

    • Silica Gel Selection: Ensure you are using a high-quality silica gel with a consistent particle size. For difficult separations, consider using a finer mesh silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification, especially for removing small amounts of isomeric impurities.

  • Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Spectroscopic Differentiation of Isomers:

Confirming the identity of your purified isomers is crucial. ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, are powerful tools for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. For example, the proton at the C7 position of a 3-bromo-1H-indazole will have a different chemical shift and coupling constant compared to the corresponding proton in a 5-bromo-1H-indazole.

  • Mass Spectrometry: While constitutional isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ, providing additional structural information. The presence of bromine will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Bromo-4-nitro-1H-indazole[6]

This protocol demonstrates the bromination of a substituted indazole, where the nitro group influences the regioselectivity.

Materials:

  • 4-nitro-1H-indazole

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Bromine

Procedure:

  • To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

  • Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

  • Add the bromine solution to the reaction mixture dropwise over 3.5 hours, while maintaining the temperature below 25°C.

  • Stir the reaction mixture for an additional two hours at room temperature.

  • Concentrate the mixture under reduced pressure.

  • To the resulting solid, add 500 mL of water and stir.

  • Collect the solid product by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole[3]

This protocol highlights a modern and highly selective method for C3-bromination.

Materials:

  • 2-Phenyl-2H-indazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, combine 2-phenyl-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add 2.0 mL of ethanol.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-2-phenyl-2H-indazole.

References

Technical Support Center: Improving Regioselectivity in Reactions of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold. As Senior Application Scientists, we understand that controlling regioselectivity is paramount for efficient and reproducible synthesis. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

The 1,3-dimethyl-1H-indazole core is a privileged structure in medicinal chemistry. The presence of a bromine atom at the C7 position provides a synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions or metal-halogen exchange. However, achieving high selectivity and yield can be challenging due to competing reaction pathways, such as C-H activation at other positions or undesired side reactions like debromination. This guide will walk you through troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling at the C7 position, but my yields are low and I observe significant debromination. What are the likely causes and solutions?

A1: This is a classic challenge in Suzuki-Miyaura cross-coupling reactions involving aryl bromides.[1] Low yields and debromination are often interconnected and typically stem from suboptimal reaction conditions that favor side reactions over the desired productive catalytic cycle.

Causality: The key is to ensure the rate of reductive elimination (forming the C-C bond) is significantly faster than competing pathways, particularly proto-debromination (replacement of Br with H) or hydrodehalogenation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

    • Expertise: Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[2][3]

  • Base and Solvent System: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[2]

    • Expertise: An overly strong base or a protic solvent can increase the rate of proto-debromination. Start with a moderately weak base like K₂CO₃ or Cs₂CO₃. If issues persist, consider phosphate bases (K₃PO₄). For solvents, anhydrous polar aprotic solvents like 1,4-dioxane, DME, or toluene are generally preferred. Avoid alcohols unless they are part of a carefully optimized system.

  • Temperature Control: High temperatures can lead to catalyst decomposition and promote side reactions.

    • Expertise: Aim for the lowest temperature that provides a reasonable reaction rate. A typical starting point is 80-100 °C. If debromination is severe, try lowering the temperature to 60-70 °C, even if it requires a longer reaction time.

Q2: I want to introduce a functional group at the C4 position. Is direct C-H activation a viable strategy for this compound?

A2: Direct C-H functionalization on the benzene ring of the indazole core is challenging due to the presence of multiple potentially reactive C-H bonds (C4, C5, C6). Achieving high regioselectivity at a specific position often requires a directing group strategy.[4]

Causality: Without a directing group, the inherent electronic properties of the 1,3-dimethyl-1H-indazole ring will dictate the site of C-H activation, which may not be the desired C4 position. The electron-donating nature of the pyrazole ring and the electronic effects of the C7-bromo substituent will influence the reactivity of the C-H bonds.

Potential Strategies & Challenges:

  • Directed Metalation: A common strategy involves introducing a directing group at a nearby position (which is not feasible on the pre-methylated N1 position of this specific substrate).

  • Inherent Reactivity: For non-directed C-H functionalization, you are subject to the intrinsic electronic and steric environment of the substrate. Computational studies and small-scale screening experiments would be necessary to determine the feasibility and regiochemical outcome of reactions like direct arylation.[5][6]

  • Alternative Routes: A more predictable route to C4-functionalized derivatives would involve a multi-step synthesis starting from a different indazole precursor where the C4 position is already functionalized or can be selectively targeted.

Q3: I am trying to perform a lithium-halogen exchange at C7 followed by quenching with an electrophile, but the reaction is low-yielding and complex. What are the critical parameters?

A3: Halogen-metal exchange is a powerful but sensitive transformation that converts the C7-Br bond into a highly reactive C7-Li species.[7][8] Success hinges on rigorous control of temperature and atmospheric conditions.

Causality: The generated 7-lithio-1,3-dimethyl-1H-indazole is a potent base and nucleophile. At elevated temperatures, it can decompose, react with the solvent (e.g., THF), or engage in other side reactions.

Critical Parameters to Control:

  • Anhydrous and Inert Conditions: Absolutely essential. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen). Solvents and reagents must be scrupulously dried.

  • Temperature: The exchange is typically performed at very low temperatures, usually -78 °C (a dry ice/acetone bath). This temperature must be maintained throughout the generation of the organolithium and before the electrophilic quench.

  • Choice of Organolithium: n-Butyllithium (n-BuLi) is the most common reagent. Use of t-BuLi can sometimes be faster but may be less selective. The rate of exchange follows the trend I > Br > Cl.[8]

  • Addition Rate: Add the organolithium reagent slowly to the solution of your indazole to maintain the low temperature and minimize localized heating.

  • Quenching: After a short time to allow for the exchange (typically 15-60 minutes at -78 °C), the electrophile is added, also at low temperature. The reaction is then allowed to warm slowly to room temperature.

Q4: How can I definitively confirm the regiochemistry of my new substituted 1,3-dimethyl-1H-indazole derivative using NMR?

A4: Unambiguous structure determination is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. While ¹H NMR provides initial clues, 2D NMR experiments are often required for definitive proof.[9][10][11]

Expertise-Driven NMR Strategy:

  • ¹H NMR: Provides the initial proton count and chemical shifts. Protons on the benzene ring will appear as doublets, triplets, or doublets of doublets, depending on the substitution pattern.

  • ¹³C NMR: Confirms the number of unique carbon environments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • To Confirm C7 Substitution: Look for a correlation from the protons of your newly introduced group at C7 to the C7 carbon of the indazole ring. You should also see correlations from the H6 proton to C7 and C5.

    • To Confirm C4 Substitution: The protons of the new C4 substituent should show a correlation to the C4 carbon, and potentially to C3a and C5. The H5 proton would be a key handle, showing correlations to C4 and C6.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.

    • To Confirm C7 Substitution: The protons of the C7 substituent should show a NOE correlation to the H6 proton.

    • To Confirm C4 Substitution: The protons of the C4 substituent should show a NOE correlation to the H5 proton and potentially to the C3-methyl protons, depending on conformation.

Troubleshooting Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This guide provides a structured approach to troubleshoot a failing or low-yielding Suzuki-Miyaura reaction.

G start Low Yield or Debromination in C7 Suzuki Coupling check_reagents Are reagents (boronic acid, base) pure and dry? start->check_reagents check_catalyst Is the Pd catalyst/ligand appropriate and active? start->check_catalyst check_conditions Are reaction conditions (temp, solvent) optimal? start->check_conditions reagent_no Purify/dry reagents. Use fresh boronic acid. check_reagents->reagent_no No re_evaluate Re-run optimized reaction check_reagents->re_evaluate Yes catalyst_no Switch to a Buchwald ligand (e.g., SPhos, XPhos). Use a pre-catalyst. check_catalyst->catalyst_no No check_catalyst->re_evaluate Yes conditions_no Lower temperature to 70-80°C. Ensure anhydrous solvent (e.g., Dioxane, Toluene). check_conditions->conditions_no No check_conditions->re_evaluate Yes reagent_no->re_evaluate catalyst_no->re_evaluate conditions_no->re_evaluate success Problem Solved re_evaluate->success

Quantitative Data: Comparison of Suzuki-Miyaura Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Result
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Low Yield, >30% Debromination
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane100Moderate Yield, ~15% Debromination
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene80High Yield, <5% Debromination
Experimental Protocol: Optimized C7-Arylation via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for different boronic acids.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the starting indazole.

  • Reaction: Seal the tube, and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to obtain the desired C7-arylated product.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and HMBC experiments.

Troubleshooting Guide 2: C7-Functionalization via Halogen-Metal Exchange

This guide outlines the workflow for successful C7-lithiation and subsequent electrophilic quench.

G cluster_setup 1. Rigorous Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Workup & Analysis setup1 Oven-dried glassware setup2 Inert atmosphere (Ar/N2) setup1->setup2 setup3 Anhydrous solvent (THF) setup2->setup3 step1 Dissolve indazole in THF setup3->step1 step2 Cool to -78 °C step1->step2 step3 Slowly add n-BuLi step2->step3 step4 Stir for 30 min @ -78 °C step3->step4 step5 Add electrophile @ -78 °C step4->step5 step6 Slowly warm to RT step5->step6 workup Aqueous Quench step6->workup purify Extraction & Chromatography workup->purify analyze NMR for structure confirmation purify->analyze

Experimental Protocol: C7-Formylation via Halogen-Metal Exchange
  • Setup: Under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise at -78 °C.

  • Warming: Stir the reaction mixture at -78 °C for another hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 1,3-dimethyl-1H-indazole-7-carbaldehyde.

  • Characterization: Confirm the structure via NMR, paying close attention to the appearance of an aldehyde proton signal (~10 ppm) and its HMBC correlations to C7 and C7a.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions with 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered issues to help you optimize your synthetic routes and achieve higher yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to navigate the complexities of coupling reactions with this specific heterocyclic halide.

I. Troubleshooting Guide: Low Conversion Rates

Low or no conversion is one of the most common challenges in cross-coupling reactions. The following section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura coupling of this compound can stem from several factors, often related to the catalyst system, reaction conditions, or reagent quality. The electron-rich nature of the N-dimethylated indazole ring can influence the reactivity of the C-Br bond. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The "Usual Suspects" Aren't Working: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate. The choice of ligand is crucial for enhancing catalyst activity and stability.[1] Electron-rich and sterically hindered phosphine ligands are often more effective.

  • Recommended Action: Screen a panel of catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and ferrocene-based ligands like dppf are excellent starting points.[2][3]

Catalyst/Ligand CombinationKey CharacteristicsRecommended For
Pd(dppf)Cl₂ Robust, good for a wide range of substrates.A good initial choice for screening.[2][4]
Pd₂(dba)₃ with SPhos/XPhos Highly active for challenging substrates.When other catalysts fail, especially with sterically hindered partners.
Pd(OAc)₂ with Buchwald ligands Versatile and effective for many heteroaryl couplings.General screening and optimization.

2. Base and Solvent System:

  • Base Strength Matters: The choice of base is critical for the transmetalation step. While K₂CO₃ is common, it may not be strong enough for this system.

  • Solvent Polarity and Aprotic Nature: The solvent system needs to facilitate the solubility of all components and promote the catalytic cycle.

  • Recommended Action:

    • Base Screening: Test stronger inorganic bases like Cs₂CO₃ or K₃PO₄. Organic bases can also be effective in some cases.

    • Solvent Optimization: A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) with water is a standard starting point for Suzuki reactions.[5] Anhydrous conditions with a non-aqueous base can sometimes reduce side reactions.

3. Reaction Temperature and Time:

  • Insufficient Thermal Energy: Coupling reactions often require elevated temperatures to proceed at a reasonable rate.

  • Recommended Action: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[5][6] Monitor the reaction over a longer period (up to 24 hours) if kinetics are slow.

4. Reagent Quality and Inert Atmosphere:

  • Degraded Boronic Acid: Boronic acids can undergo protodeboronation, especially if they are old or have been improperly stored.[7]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[8]

  • Recommended Action:

    • Use fresh, high-purity boronic acid.

    • Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[8]

    • Maintain a strict inert atmosphere throughout the reaction setup and duration.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. What should I optimize?

Answer:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst, ligand, and base.[9]

1. Ligand Choice is Paramount:

  • Steric Hindrance and Electron Density: The ligands used in Buchwald-Hartwig amination are typically bulky and electron-rich to promote both oxidative addition and reductive elimination.[3]

  • Recommended Action: Employ ligands specifically designed for C-N coupling. The Buchwald biarylphosphine ligands (e.g., BrettPhos, AdBippyPhos) or ferrocene-based ligands are excellent choices.

2. Base Selection and Strength:

  • Strong, Non-Nucleophilic Bases: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Recommended Action: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most commonly used bases. If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, often requiring higher temperatures.

3. Solvent Considerations:

  • Aprotic, Anhydrous Solvents: The reaction is typically performed in anhydrous, aprotic solvents.

  • Recommended Action: Toluene, 1,4-dioxane, or DME are common choices. Ensure the solvent is thoroughly dried and degassed.

4. Amine Reactivity:

  • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. Sterically hindered amines can also be challenging coupling partners.

  • Recommended Action: For less reactive amines, you may need to increase the catalyst loading, use a more active ligand, and/or increase the reaction temperature.

Question 3: My Sonogashira coupling is failing. What are the key parameters to investigate?

Answer:

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, has its own set of critical parameters.[10]

1. The Role of Copper Co-catalyst:

  • Traditional vs. Copper-Free: The classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI). However, copper can sometimes lead to alkyne homocoupling (Glaser coupling).

  • Recommended Action:

    • With Copper: Ensure your CuI is fresh and of high purity.

    • Copper-Free: Several modern protocols have been developed that avoid copper, which can be beneficial for sensitive substrates. These often require specific ligands to facilitate the catalytic cycle.

2. Base and Amine Solvent:

  • Amine Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to quench the HBr formed during the reaction. It can often be used as the solvent or co-solvent.

  • Recommended Action: Ensure the amine is dry and free of impurities.

3. Palladium Source and Ligands:

  • Standard Catalysts: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ are common starting points.

  • Recommended Action: If standard conditions fail, consider more specialized ligands. N-heterocyclic carbene (NHC) ligands have shown promise in Sonogashira couplings.[10]

4. Alkyne Quality:

  • Purity is Key: Impurities in the terminal alkyne can poison the catalyst.

  • Recommended Action: Use freshly distilled or purified alkyne if possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of addition for reagents in a cross-coupling reaction?

A1: A common and effective order of addition is to combine the solid reagents (this compound, coupling partner, base, and ligand) in the reaction flask first. Then, establish an inert atmosphere before adding the degassed solvent, followed by the palladium catalyst.

Q2: How do I know if my catalyst is active?

A2: A simple test is to run a well-established, high-yielding coupling reaction with a simple substrate (e.g., bromobenzene and phenylboronic acid for a Suzuki reaction) using your catalyst. If this "control" reaction fails, it's a strong indication that your catalyst or other reagents are compromised.

Q3: I see a lot of debromination of my starting material. How can I minimize this side reaction?

A3: Debromination (hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen.[11] This can be caused by:

  • Hydride Sources: Water or alcohols in the presence of a strong base can act as hydride sources. Using anhydrous conditions and aprotic solvents can help.

  • Catalyst System: Some catalyst/ligand combinations are more prone to this side reaction. Screening different ligands may be necessary.

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes increase debromination.

Q4: Is it necessary to protect the indazole nitrogen during these coupling reactions?

A4: While the 1,3-dimethyl substitution on your indazole prevents N-H related issues, the nitrogen lone pairs can still potentially coordinate to the palladium center. In some cases with nitrogen-rich heterocyles, this can inhibit the catalyst.[12] However, for many standard coupling conditions with robust ligands, protection is not necessary. If you suspect catalyst inhibition, exploring different ligand systems is the first step.

Q5: Can I use microwave heating for these reactions?

A5: Yes, microwave-assisted synthesis can be highly effective for accelerating cross-coupling reactions and often leads to higher yields in shorter reaction times.[5][6] It is an excellent tool for rapid reaction screening and optimization.

III. Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the ligand (if separate from the catalyst).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₂ + Base Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This decision tree can guide your optimization strategy when faced with low conversion.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Verify Reagent Quality (Purity, Freshness, Dryness) Start->CheckReagents CheckConditions Confirm Inert Atmosphere & Degassed Solvents CheckReagents->CheckConditions Reagents OK ScreenCatalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, Buchwald systems) CheckConditions->ScreenCatalyst Conditions OK ScreenBaseSolvent Screen Bases & Solvents (e.g., Cs₂CO₃, K₃PO₄ in Dioxane/H₂O) ScreenCatalyst->ScreenBaseSolvent No Improvement Success Improved Conversion ScreenCatalyst->Success Improvement IncreaseTemp Increase Temperature (e.g., 100-120 °C or Microwave) ScreenBaseSolvent->IncreaseTemp No Improvement ScreenBaseSolvent->Success Improvement IncreaseTemp->Success Improvement

Caption: A decision tree for troubleshooting low conversion in coupling reactions.

IV. References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(48), 18308–18311. --INVALID-LINK--

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2823. --INVALID-LINK--

  • Singh, R., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599-1627. --INVALID-LINK--

  • Reddy, T., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 24873-24884. --INVALID-LINK--

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6636-6646. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. --INVALID-LINK--

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. Tetrahedron, 134918. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • D'Amico, D. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 118(16), 7762-7846. --INVALID-LINK--

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(2), 2031-2046. --INVALID-LINK--

  • Sharma, S., & Van der Eycken, E. V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. --INVALID-LINK--

  • BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. --INVALID-LINK--

  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. --INVALID-LINK--

  • Singh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 458. --INVALID-LINK--

References

Preventing dehalogenation of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in synthetic chemistry. As Senior Application Scientists, we understand the challenges that can arise during complex organic transformations. One of the most common and frustrating side reactions encountered is the premature loss of the bromine atom—a process known as dehalogenation.

This resource provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols in a direct question-and-answer format to help you minimize this unwanted side reaction, thereby improving your yields and simplifying purification.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of 1,3-dimethyl-1H-indazole in my reaction mixture. What is this byproduct and why is it forming?

A1: The byproduct you are observing, 1,3-dimethyl-1H-indazole, is the result of an undesired side reaction called hydrodehalogenation (often simply termed dehalogenation or debromination).[1][2] In this process, the bromine atom at the 7-position of your starting material is replaced by a hydrogen atom. This side reaction reduces the yield of your desired cross-coupled product and introduces a byproduct that can be challenging to separate due to its similar polarity to the starting material.[1][3]

The formation of this byproduct is a common issue in palladium-catalyzed cross-coupling reactions, especially with electron-rich heterocyclic systems.[3] It arises from a competition between the desired catalytic cycle and an alternative pathway that delivers a hydride (H⁻) to the palladium center, which is then transferred to your substrate.[4]

Q2: What are the primary causes and mechanistic pathways leading to dehalogenation?

A2: Dehalogenation in palladium-catalyzed reactions is primarily caused by the generation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle. Several factors in your reaction setup can act as a source for this hydride:[1][2]

  • Bases: Amine bases (like Et₃N or DIPEA) and alkoxide bases (like NaOtBu) can generate hydride species.[1][5]

  • Solvents: Protic solvents like alcohols can be a direct source of hydrides.[2] Even some aprotic polar solvents, such as DMF, can decompose under basic conditions or at elevated temperatures to become a hydride source.[1][6]

  • Additives and Reagents: Water, while often necessary in Suzuki couplings, can participate in pathways that generate hydrides.[7][8] Boronic acids themselves or their decomposition products can also contribute.

  • Reaction Kinetics: If the desired cross-coupling step (e.g., transmetalation in a Suzuki reaction) is slow, the competing dehalogenation pathway becomes more significant.[1]

The general mechanism involves the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source to form a Pd(II)-hydride intermediate. Subsequent reductive elimination releases the debrominated 1,3-dimethyl-1H-indazole and regenerates the Pd(0) catalyst, which can re-enter the undesired cycle.[4]

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway sub This compound (Ar-Br) ox_add Oxidative Addition Complex (Ar-Pd(II)-Br) sub->ox_add Oxidative Addition pd0 Pd(0)L_n pd0->ox_add transmetal Transmetalation ox_add->transmetal Base pd_hydride Pd(II)-Hydride Intermediate (Ar-Pd(II)-H) ox_add->pd_hydride Hydride Transfer partner Coupling Partner (e.g., R-B(OH)2) partner->transmetal red_elim_prod Reductive Elimination transmetal->red_elim_prod red_elim_prod->pd0 Catalyst Regeneration product Desired Product (Ar-R) red_elim_prod->product hydride Hydride Source (Base, Solvent, H₂O) hydride->pd_hydride red_elim_dehalo Reductive Elimination pd_hydride->red_elim_dehalo red_elim_dehalo->pd0 Catalyst Regeneration dehalo_prod Debrominated Byproduct (Ar-H) red_elim_dehalo->dehalo_prod

Caption: Competing catalytic pathways in cross-coupling reactions.

Q3: I am running a Suzuki-Miyaura coupling and observing significant dehalogenation. How can I optimize my reaction conditions to prevent this?

A3: The Suzuki-Miyaura reaction is a powerful tool, but its outcome is highly dependent on a delicate balance of reagents and conditions. Here is a breakdown of parameters to screen for minimizing dehalogenation:

1. Choice of Base: The base is often a primary culprit.

  • Problem: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote dehalogenation. Amine bases can also serve as hydride sources.[1][2]

  • Solution: Switch to a weaker, inorganic base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives.[1] Potassium phosphate (K₃PO₄) is also widely used and effective. These bases are less likely to generate hydride species.

2. Solvent System: The solvent plays a critical role beyond just dissolving reagents.[9][10]

  • Problem: Alcoholic solvents are known hydride donors.[2] Aprotic polar solvents like DMF can also be problematic.[1]

  • Solution: Use aprotic, non-reducible solvents. A mixture of 1,4-dioxane/water or toluene/water is a robust starting point for Suzuki reactions.[11] Ensure your solvents are anhydrous (if the protocol calls for it, aside from the deliberate addition of water) and thoroughly degassed to remove oxygen, which can degrade the catalyst and affect reaction kinetics.[11]

3. Catalyst and Ligand: The nature of the palladium complex is crucial.

  • Problem: Highly active catalysts can sometimes favor the dehalogenation pathway if the subsequent cross-coupling step is slow.[1]

  • Solution: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[3] Consider ligands such as SPhos, XPhos, or RuPhos. Using a pre-formed palladium-ligand complex (precatalyst) can also ensure a consistent and active catalyst concentration from the start.

4. Temperature and Reaction Time:

  • Problem: Higher temperatures can increase the rate of side reactions, including solvent decomposition and dehalogenation.[1]

  • Solution: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that could lead to byproduct formation.

ParameterRecommendation to Minimize DehalogenationRationale
Base Use inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1]Less prone to generating hydride species compared to alkoxides or amine bases.[1][2]
Solvent Use aprotic solvents (e.g., Dioxane, Toluene) with water.[1][11]Avoids direct hydride donation from alcoholic solvents and decomposition of solvents like DMF.[1][2]
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Promotes the desired reductive elimination over the dehalogenation pathway.[3][5]
Temperature Use the lowest effective temperature (e.g., 80-100 °C).Minimizes the rate of competing side reactions and potential solvent decomposition.[1]
Atmosphere Ensure rigorous inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation of the Pd(0) catalyst, maintaining its activity for the desired cycle.[11]
Q4: Does this dehalogenation issue also occur in other reactions like Buchwald-Hartwig amination or Heck reactions?

A4: Yes, dehalogenation is a known side reaction in various palladium-catalyzed cross-couplings, not just Suzuki reactions.

  • Buchwald-Hartwig Amination: This reaction often uses strong bases like NaOtBu or LiHMDS, which can be a source of hydrides.[12] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5] The principles of ligand and solvent selection are equally important here. Bulky, electron-donating ligands can enhance the rate of the desired C-N bond formation relative to dehalogenation.[5]

  • Heck Reaction: While the mechanism is different, dehalogenation can still occur. The choice of base and solvent is critical.[13] For instance, using amine bases in polar solvents at high temperatures can lead to the formation of Pd-H species, resulting in the reduction of the aryl bromide.[4]

The troubleshooting strategies—optimizing the base, solvent, and ligand—are broadly applicable across these different reaction types.[1]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize hydrodehalogenation.

Objective: To couple this compound with a generic arylboronic acid.

G start Start: Assemble Reagents inert Establish Inert Atmosphere (Purge with Ar/N₂) start->inert reagents Add Solids: 1. This compound 2. Arylboronic Acid (1.2 equiv) 3. K₂CO₃ (2.0 equiv) 4. Pd-catalyst/Ligand (e.g., SPhos Precatalyst, 2 mol%) inert->reagents solvent Add Degassed Solvents (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O and Brine monitor->workup Upon Completion purify Purification: 1. Dry (Na₂SO₄), Filter, Concentrate 2. Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Optimized Suzuki-Miyaura workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly for 20-30 minutes by bubbling argon or nitrogen through it or by using freeze-pump-thaw cycles.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the SPhos precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 90 °C. Stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis from the lab bench to larger quantities. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound can be approached from different precursors. A reliable and common strategy involves the N-methylation of a suitable bromo-indazole precursor. This guide will focus on a two-step approach starting from the commercially available 7-Bromo-1H-indazole, which involves N-methylation followed by C3-methylation. This route offers good regiochemical control.

Proposed Synthetic Workflow

The diagram below outlines the key stages of the proposed synthesis, from starting material preparation to the final purified product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C3-Methylation A 7-Bromo-1H-indazole (Starting Material) B Deprotonation (e.g., NaH in DMF) A->B C Methylation (e.g., Methyl Iodide) B->C D Work-up & Isolation C->D E Mixture of N1 and N2 isomers (7-Bromo-1-methyl-1H-indazole) D->E F Purified 7-Bromo-1-methyl-1H-indazole E->F Purification (Chromatography) G Deprotonation at C3 (e.g., n-BuLi) F->G H Methylation (e.g., Methyl Iodide) G->H I Aqueous Quench & Work-up H->I J Final Product This compound I->J

Caption: Synthetic workflow for this compound.

Key Reaction Parameters

The following table summarizes the critical parameters for each step of the synthesis. Note that these are starting points and may require optimization during scale-up.

ParameterStep 1: N-MethylationStep 2: C3-Methylation
Starting Material 7-Bromo-1H-indazole7-Bromo-1-methyl-1H-indazole
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)n-Butyllithium (n-BuLi) or LDA
Methylating Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Methyl Iodide (CH₃I)
Solvent DMF, Acetonitrile, or THFAnhydrous THF or Diethyl Ether
Temperature 0 °C to Room Temperature-78 °C to 0 °C
Stoichiometry (Base) 1.1 - 1.2 equivalents1.1 - 1.2 equivalents
Stoichiometry (Me) 1.1 - 1.5 equivalents1.1 - 1.5 equivalents
Reaction Time 2 - 12 hours1 - 4 hours

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the purity requirements for the starting material, 7-Bromo-1H-indazole?

For a successful and clean scale-up, the starting 7-Bromo-1H-indazole should be of high purity (≥98%). Impurities from its synthesis, such as other indazole regioisomers, can lead to the formation of side products that are difficult to separate from the desired N-methylated intermediate. It is highly recommended to perform a purity check (e.g., via NMR or LC-MS) on the starting material before beginning the synthesis.

Q2: What is the most critical step to control during scale-up?

The C3-methylation (Step 2) is the most critical step. It involves the use of a highly reactive organolithium reagent (n-BuLi) at cryogenic temperatures (-78 °C). The key challenges during scale-up are:

  • Temperature Control: Maintaining a uniform low temperature in a large reactor is crucial. Exotherms during the addition of n-BuLi or the methylating agent can lead to side reactions and a significant drop in yield.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried to prevent quenching of the organolithium reagent.

  • Reagent Addition: Slow, controlled addition of n-BuLi is necessary to avoid localized overheating and degradation.

Q3: Are there alternative synthetic routes to this compound?

Yes, several other routes could be considered, each with its own advantages and disadvantages.

  • Bromination of 1,3-dimethyl-1H-indazole: This route might seem more direct. However, direct bromination of the pre-formed 1,3-dimethyl-1H-indazole can lead to a mixture of regioisomers, as the directing effects of the two methyl groups can result in bromination at various positions on the benzene ring. Separating these isomers on a large scale can be challenging.

  • Cyclization Routes: Building the indazole ring from a suitably substituted precursor, such as a substituted 2-bromobenzaldehyde and a hydrazine derivative, is another possibility. These methods can be efficient but often require more steps to synthesize the necessary precursors.

Q4: What are the primary safety concerns for this process on a larger scale?

Scaling up this synthesis introduces several significant safety hazards that must be managed.

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Toxic and Corrosive Reagents: Methyl iodide is a potent carcinogen and toxicant. Dimethyl sulfate is also highly toxic and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the deprotonation steps (especially with NaH and n-BuLi) and the methylation steps can be highly exothermic. Proper cooling and controlled addition rates are essential to prevent thermal runaways.

  • Flammable Solvents: Solvents like THF and Diethyl Ether are highly flammable. Large-scale operations must be conducted in an appropriately rated facility with grounding to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough process safety review before scaling up.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Troubleshooting cluster_step1 Step 1: N-Methylation Issues cluster_step2 Step 2: C3-Methylation Issues A Problem: Incomplete Reaction C Cause: Weak Base / Short Time A->C B Problem: Low Yield / Side Products D Cause: N1 vs. N2 Isomerization B->D E Solution: Use stronger base (NaH), Increase reaction time/temp C->E F Solution: Optimize solvent/temp, Purify via chromatography D->F G Problem: Reaction Fails / Low Conversion I Cause: Wet Reagents/Solvent G->I H Problem: Multiple Products J Cause: Temperature Too High H->J K Solution: Rigorously dry all materials, Use fresh n-BuLi I->K L Solution: Maintain -78°C strictly, Slow reagent addition J->L

Caption: Troubleshooting decision tree for key synthesis steps.

Step 1: N-Methylation of 7-Bromo-1H-indazole

Problem: My N-methylation reaction is sluggish or incomplete, with significant starting material remaining.

  • Possible Cause: The base used (e.g., K₂CO₃) may not be strong enough to fully deprotonate the indazole nitrogen, especially in a solvent like acetonitrile.

  • Expert Recommendation: For a more robust and complete reaction, switch to a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF. NaH will irreversibly deprotonate the indazole, driving the reaction to completion. Ensure you handle NaH with extreme care under an inert atmosphere.

Problem: The reaction works, but I get a low yield of the desired 7-Bromo-1-methyl-1H-indazole and many side products.

  • Possible Cause: Indazoles can be alkylated at either the N1 or N2 position. The reaction conditions, particularly the solvent and counter-ion, can influence the ratio of these two isomers. While N1 is often the thermodynamic product, significant amounts of the N2 isomer can form, complicating purification.

  • Expert Recommendation: The separation of N1 and N2 isomers is typically achieved using column chromatography. To potentially improve the N1:N2 ratio, you can screen different solvent systems. For instance, polar aprotic solvents like DMF often favor N1 alkylation. Careful analysis of the crude product by ¹H NMR is essential to determine the isomeric ratio before proceeding to the next step.

Step 2: C3-Methylation of 7-Bromo-1-methyl-1H-indazole

Problem: The C3-methylation reaction does not proceed, and I recover my starting material after quenching.

  • Possible Cause 1: Inactive n-BuLi. The n-BuLi may have degraded due to improper storage or exposure to air/moisture.

  • Expert Recommendation 1: Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity.

  • Possible Cause 2: Presence of Water. Trace amounts of water in the solvent, glassware, or starting material will rapidly quench the n-BuLi.

  • Expert Recommendation 2: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use a freshly

Catalyst poisoning issues in reactions with 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling Reactions. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning issues specifically when using 7-Bromo-1,3-dimethyl-1H-indazole in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to help you overcome common synthetic challenges.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in carbon-carbon (e.g., Suzuki-Miyaura, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bond-forming reactions.[1] However, the indazole core itself presents a significant challenge. The presence of two nitrogen atoms, particularly the pyridine-type nitrogen at the N2 position, introduces a Lewis basic site that can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and hindering or halting the desired reaction.[2][3] This guide is designed to help you diagnose, troubleshoot, and overcome these specific poisoning-related issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: The reaction fails to initiate or shows minimal conversion.

Question: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is not working. I see only starting material even after several hours. What are the most likely causes?

Answer: A complete lack of reactivity is a strong indicator of immediate and potent catalyst inhibition. The root cause is likely one of the following:

  • Direct Substrate Poisoning: This is the most common culprit. The lone pair of electrons on the indazole's N2 atom can coordinate to the electron-deficient palladium center (e.g., the L-Pd(0) or L-Pd(Ar)(X) intermediate). This forms a stable palladacycle that is reluctant to proceed through the catalytic cycle, effectively sequestering the active catalyst.[2][3]

  • Inadequate Ligand Choice: The ligand's primary role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[4] If the chosen ligand (e.g., simple triphenylphosphine) does not have sufficient steric bulk or electron-donating properties, it can be easily displaced by the coordinating indazole substrate.

  • Impurities in Starting Materials: Commercial or synthesized this compound may contain trace impurities from its synthesis that are potent catalyst poisons.[5] Common offenders include residual starting materials, reagents (like sulfur-containing compounds), or other heterocyclic byproducts.[6]

  • Incorrect Base/Solvent System: While less common as a cause for zero reactivity, an inappropriate base can fail to activate the transmetalating agent (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig aminations) efficiently, stalling the cycle at its outset.[7]

Troubleshooting Workflow for No Reactivity

The following diagram outlines a logical workflow to diagnose the root cause of a stalled reaction.

cluster_solutions Recommended Actions Start Reaction Fails (Low/No Conversion) Purity Step 1: Verify Purity of Bromoindazole Start->Purity Initial Check Ligand Step 2: Screen Sterically Hindered Ligands (e.g., SPhos, XPhos, NHCs) Purity->Ligand If Purity is Confirmed Base Step 3: Evaluate Base & Solvent Conditions Ligand->Base If Still No Improvement Success Reaction Optimized Base->Success If Reaction Proceeds

Caption: A step-by-step workflow for troubleshooting failed reactions.

Issue 2: The reaction starts but stalls after partial conversion (e.g., 30-50%).

Question: My reaction proceeds initially, but then stops and never reaches completion, leaving a mixture of starting material and product. Why is this happening?

Answer: This behavior is a classic symptom of catalyst deactivation during the reaction. The initial turnover indicates the catalyst is active, but something is causing it to die over time.

  • Product Inhibition: The coupled product, a 7-aryl-1,3-dimethyl-1H-indazole, also contains the same poisoning indazole motif. In some cases, the product may be an even stronger binder to the palladium center than the starting material. As the product concentration builds, it progressively sequesters the catalyst, leading to a gradual slowdown and eventual halt of the reaction.

  • Catalyst Decomposition: Palladium catalysts, particularly when coordinated with certain ligands, can be thermally unstable. Over the course of the reaction (especially at high temperatures), the active monomeric palladium species can aggregate into inactive palladium black.[8][9] This is often observed as a fine black precipitate forming in the reaction vessel.

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation (if oxygen is not rigorously excluded) or hydrolysis, especially under basic conditions. Degradation of the ligand leaves the palladium center exposed and prone to deactivation.

Issue 3: A significant amount of debrominated byproduct is observed.

Question: My main byproduct is 1,3-dimethyl-1H-indazole (hydrodehalogenation product) instead of the desired coupled product. How can I minimize this?

Answer: Hydrodehalogenation, or debromination, is a common parasitic side reaction in palladium-catalyzed couplings of aryl bromides.[10][11] It occurs when the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination.

  • Mechanism: The hydride source can be trace water, the amine coupling partner, or the solvent. The reaction is often promoted by strong bases and higher temperatures.

  • Solutions to Minimize Debromination:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water as a potential hydride source.

    • Optimize the Base: Switch to a weaker or non-coordinating base. For example, if using a strong alkoxide like NaOtBu, consider a carbonate like Cs₂CO₃.

    • Increase Catalyst Activity: Employ a more active catalyst system (e.g., using a bulky, electron-rich ligand). A faster catalytic turnover rate for the desired coupling reaction will outcompete the slower debromination pathway.

    • Add Bromide Salts: In some cases, adding a catalytic amount of a bromide salt (e.g., NaBr or TBAB) can suppress the dehalogenation pathway.[10][11]

Frequently Asked Questions (FAQs)

1. What are the best catalyst systems for coupling with this compound?

To overcome the inherent poisoning effect, you need a highly active and robust catalyst system. The goal is to make the productive catalytic cycle so fast that the off-cycle deactivation pathway cannot compete. We recommend:

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are excellent choices. Their steric bulk and strong electron-donating ability create highly active, coordinatively unsaturated palladium centers that accelerate reductive elimination.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, creating robust catalysts that are resistant to ligand dissociation and less susceptible to poisoning by other coordinating species.[12] Commercially available NHC-Pd precatalysts (e.g., PEPPSI™ catalysts) are highly effective.

2. How should I purify this compound before use?

If you suspect impurities are the issue, purification is critical.

  • Protocol 1: Recrystallization: This is effective for removing both more and less polar impurities. A common solvent system is ethanol/water or ethyl acetate/heptane. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly.

  • Protocol 2: Column Chromatography: For more challenging separations, flash chromatography on silica gel is recommended. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

  • Purity Verification: Always confirm the purity of the final material using analytical techniques like ¹H NMR and LC-MS to ensure no unknown signals or peaks are present.[5]

3. Are there any general additives that can help mitigate poisoning by N-heterocycles?

Yes, certain additives can be beneficial. For Suzuki-Miyaura reactions, the use of trimethyl borate has been shown to be effective. It is proposed to work through several mechanisms, including attenuating the Lewis basicity of the heteroatom, thereby mitigating its ability to poison the catalyst.[3]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

This table provides validated starting points for optimizing your reaction. Molar equivalents are relative to the limiting reagent (this compound).

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd(OAc)₂ (2%)XPhos (4%)NaOtBu (1.5)Dioxane110
Heck Pd(OAc)₂ (5%)P(o-tol)₃ (10%)Et₃N (2.0)DMF120
Diagram: Palladium Poisoning by Indazole Substrate

This diagram illustrates how the indazole substrate can divert the palladium catalyst from the productive Suzuki-Miyaura cycle into an inactive, off-cycle state.

G cluster_cycle Productive Suzuki Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA Ar-Br Inactive Inactive Complex (L-Pd(0)-Indazole) Pd0->Inactive Coordination (Catalyst Poisoning) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)₂ RE Reductive Elimination TM->RE RE->Pd0 Product (Ar-Ar') Indazole 7-Bromo-1,3-dimethyl- 1H-indazole

Caption: The desired catalytic cycle versus the off-cycle catalyst poisoning pathway.

References

Technical Support Center: Managing Impurities in 7-Bromo-1,3-dimethyl-1H-indazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the production of this key intermediate. By understanding the root causes of these impurities, you can implement effective strategies to control them, ensuring the quality and consistency of your final product.

I. Overview of the Synthesis and Potential Impurities

The synthesis of this compound typically involves the N-methylation of 7-bromo-3-methyl-1H-indazole. This seemingly straightforward alkylation is often complicated by a lack of regioselectivity, leading to the formation of isomeric impurities. The primary challenge lies in controlling the methylation to favor the desired N1 position over the N2 position.[1][2]

Common Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Impurities A 7-Bromo-3-methyl-1H-indazole G Unreacted Starting Material A->G Incomplete Reaction R R A->R B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->R C Base (e.g., NaH, K2CO3) C->R D Solvent (e.g., THF, DMF) D->R E This compound (Desired Product) F 7-Bromo-2,3-dimethyl-1H-indazole (Regioisomeric Impurity) H Other Side Products R->E N1-alkylation (Thermodynamically favored) R->F N2-alkylation (Kinetically favored) R->H Side Reactions Troubleshooting_Workflow start Impurity Detected in This compound impurity_type Identify Impurity Type (HPLC, NMR, MS) start->impurity_type regioisomer Regioisomeric Impurity (7-Bromo-2,3-dimethyl-1H-indazole) impurity_type->regioisomer Isomer starting_material Unreacted Starting Material (7-Bromo-3-methyl-1H-indazole) impurity_type->starting_material Starting Material other Other Impurities (Solvents, Side Products) impurity_type->other Other optimize_reaction Optimize Reaction Conditions - Base: NaH - Solvent: THF - Temperature Control regioisomer->optimize_reaction drive_completion Drive Reaction to Completion - Increase Equivalents of Reagents - Extend Reaction Time/Temp starting_material->drive_completion improve_purification Improve Purification - Optimize Chromatography - Recrystallization - Preparative HPLC other->improve_purification end Pure Product Obtained optimize_reaction->end drive_completion->end improve_purification->end

References

Refinement of reaction conditions for functionalizing 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthetic manipulation of 7-Bromo-1,3-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and refine reaction conditions for this versatile heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to approach experimental failures systematically. An unexpected result is often a symptom of an issue with one of several core components of the reaction. This workflow helps diagnose the root cause efficiently.

G cluster_start cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_analysis Analysis & Workup start Reaction Failure (Low Yield / No Product / Side Products) reagent_purity Purity of Starting Material (this compound) start->reagent_purity catalyst_activity Catalyst/Pre-catalyst Activity (Pd source, age, handling) start->catalyst_activity atmosphere Inert Atmosphere (Thoroughly degassed? O₂ present?) start->atmosphere reagent_quality Quality of Coupling Partner (e.g., Boronic Acid, Amine) reagent_purity->reagent_quality reagent_freshness Freshness of Key Reagents (e.g., Base, Solvents) reagent_quality->reagent_freshness monitoring Reaction Monitoring (TLC/LC-MS showing decomposition?) reagent_freshness->monitoring ligand_choice Ligand Selection (Sterics, electronics appropriate?) catalyst_activity->ligand_choice catalyst_loading Catalyst/Ligand Loading (Sufficient for activation?) ligand_choice->catalyst_loading catalyst_loading->monitoring solvent Solvent Choice & Purity (Anhydrous? Appropriate polarity?) atmosphere->solvent temperature Temperature Control (Too low for activation? Too high for stability?) solvent->temperature base_choice Base Selection (Strength, solubility sufficient?) temperature->base_choice base_choice->monitoring workup Workup Procedure (Product loss during extraction/purification?) monitoring->workup Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Failure3 FAILURE POINT 3: Catalyst Decomposition (Forms Pd Black) Pd0->Failure3 PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Failure1 FAILURE POINT 1: Slow/No Reaction (Steric Hindrance) OxiAdd->Failure1 Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)₂ Base Base (OH⁻) ArBOH2->Base Base->Transmetal Failure2 FAILURE POINT 2: Protodeboronation (Boronic Acid Decomposition) Base->Failure2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' ArBr 7-Bromo-Indazole ArBr->OxiAdd

Validation & Comparative

A Comparative Guide to Halogenated Indazoles in Synthesis: Spotlight on 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Role of Halogenation

The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs, such as the anti-cancer agents pazopanib and niraparib, underscores its status as a "privileged scaffold".[1][3][4][5] The synthetic utility of these scaffolds is immensely enhanced by halogenation. Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[4][6] These reactions are pivotal for forging new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of chemical space in drug discovery.

This guide provides an in-depth comparison of 7-Bromo-1,3-dimethyl-1H-indazole with other halogenated indazoles (iodo, chloro, and fluoro analogs). We will dissect the nuances of their synthesis, compare their reactivity in key transformations with supporting data, and provide expert insights to guide your selection of the optimal building block for your synthetic campaign.

Part 1: The Synthetic Landscape of Halogenated Indazoles

The accessibility of a halogenated intermediate is a critical first consideration. The choice of halogen often dictates the synthetic route, cost, and overall efficiency.

A general workflow for accessing various 7-halogenated indazoles is outlined below. While specific methylation strategies for the N1 and C3 positions can vary, the core halogen introduction often relies on established methods.

G cluster_start Starting Materials cluster_intermediates Halogenated 1H-Indazoles cluster_final Target Scaffold SM1 7-Amino-1H-indazole Bromo 7-Bromo-1H-indazole SM1->Bromo Sandmeyer Reaction (HBr, NaNO₂, CuBr) Iodo 7-Iodo-1H-indazole (from 7-Amino-1H-indazole) SM1->Iodo Diazotization (NaNO₂, KI) SM2 2,3-Difluorobenzaldehyde Fluoro 7-Fluoro-1H-indazole SM2->Fluoro Hydrazine Cyclization SM3 2,6-Dichlorobenzonitrile Chloro 7-Chloro-3-amino-1H-indazole SM3->Chloro Regioselective Bromination, then Hydrazine Cyclization Final 7-Halo-1,3-dimethyl-1H-indazole Bromo->Final N1 & C3 Methylation (e.g., MeI, Base) Fluoro->Final N1 & C3 Methylation Chloro->Final N1 & C3 Methylation (Post-amination modification) Iodo->Final N1 & C3 Methylation

Caption: Synthetic pathways to 7-halo-1,3-dimethyl-1H-indazole scaffolds.

Synthesis of 7-Bromo-1H-indazole: A common and reliable method is the Sandmeyer reaction starting from 7-aminoindazole. Diazotization of the amine with sodium nitrite in hydrobromic acid, followed by treatment with cuprous bromide, yields the desired product.[7]

Synthesis of 7-Iodo-1H-indazole: Similar to the bromo analog, 7-iodo-1H-indazole can be synthesized from 7-aminoindazole via diazotization, followed by the introduction of iodide, typically using potassium iodide (KI).[8]

Synthesis of 7-Chloro-1H-indazole: Direct chlorination of the indazole core can be non-regioselective.[9] A more controlled approach involves the cyclization of a pre-halogenated precursor, such as the reaction of hydrazine with 2,6-dichlorobenzonitrile to form 7-chloro-1H-indazol-3-amine.[10][11]

Synthesis of 7-Fluoro-1H-indazole: Fluorine is often incorporated from the start. For example, 7-fluoro-1H-indazole can be prepared by the cyclization of 2,3-difluorobenzaldehyde with hydrazine at elevated temperatures.[12]

The subsequent N- and C-methylation to arrive at the 1,3-dimethyl scaffold can be achieved through various standard alkylation protocols, with regioselectivity being a key consideration.[13]

Halogenated IndazoleTypical Starting MaterialKey ReagentsTypical YieldKey Considerations
7-Bromo-1H-indazole 7-AminoindazoleHBr, NaNO₂, CuBr37-96%[7]Standard Sandmeyer conditions; moderate to good yields.
7-Iodo-1H-indazole 7-AminoindazoleHCl, NaNO₂, KI~71%[8]Diazotization followed by iodide displacement.
7-Chloro-1H-indazole 2,6-DichlorobenzonitrileHydrazine38-45% (overall for 3-amino)[10]Route often yields 3-aminoindazole; requires specific precursors.
7-Fluoro-1H-indazole 2,3-DifluorobenzaldehydeHydrazine hydrate~45%[12]High temperatures required; fluorine introduced early.

Part 2: A Head-to-Head Comparison in Cross-Coupling Reactions

The true value of a halogenated indazole is realized in its ability to participate in bond-forming reactions. The identity of the halogen atom (F, Cl, Br, I) profoundly impacts the reactivity of the C-X bond, primarily due to differences in bond strength and the ease of oxidative addition to the metal catalyst (typically palladium).

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is: I > Br > Cl >> F .

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. A direct comparison of haloindazoles reveals that bromo- and chloro-derivatives can be superior to their iodo counterparts in certain cases due to a reduced tendency for dehalogenation side reactions.[14][15]

G Pd0 Pd(0)L₂ A OxAdd Ar-Pd(II)(X)L₂ B Pd0->OxAdd Trans Ar-Pd(II)(R)L₂ C OxAdd->Trans RedEl {Ar-R|D} Trans->RedEl RedEl->Pd0 L1 Oxidative Addition L1->OxAdd Ar-X (Indazole-Halide) L2 Transmetalation L2->Trans R-B(OR)₂ Base L3 Reductive Elimination L3->RedEl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

Indazole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
N-(7-bromo -1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMFRefluxModerate-Good[16]
5-bromo -1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[17]
6-bromo-3-iodo -1H-indazoleStyryl boronic acid esterPd₂(dba)₃ / P(t-Bu)₃DIPEAToluene95Good[18]
  • This compound serves as an excellent substrate. It represents a "goldilocks" option: more reactive than the chloro analog, allowing for milder reaction conditions, yet more stable and often less expensive than the iodo derivative. Its propensity for high yields in couplings with various boronic acids makes it a workhorse for library synthesis.[17]

  • Iodo-indazoles are the most reactive. This is advantageous for difficult couplings with sterically hindered or electronically deactivated partners. However, they are more prone to dehalogenation (hydrolysis of the C-I bond) and are typically more expensive.[15]

  • Chloro-indazoles are the least reactive of the three. Their activation often requires more specialized, electron-rich, and bulky phosphine ligands and higher reaction temperatures.[19] Their primary advantage is the low cost of starting materials.

The Buchwald-Hartwig Amination: Building C-N Bonds

This reaction is fundamental for synthesizing aryl amines, a common motif in pharmaceuticals.[20] The choice of halogenated precursor is critical, as the conditions required to couple a chloro-indazole are significantly harsher than those for a bromo-indazole.

Causality in Catalyst Selection: The C-X bond cleavage is the rate-determining step. For less reactive C-Cl bonds, the palladium catalyst must be more electron-rich to facilitate oxidative addition. This is achieved by using bulky, electron-donating phosphine ligands (e.g., biarylphosphines developed by the Buchwald group).[19][21] For the more reactive C-Br bond of our title compound, a wider range of less specialized catalysts can be effective, offering greater flexibility.[22]

HalogenReactivityTypical ConditionsAdvantagesDisadvantages
Iodo Very HighMildest conditions, broad catalyst scope.Fast reactions, good for challenging substrates.Higher cost, potential for side reactions.
Bromo High Standard conditions, versatile ligands. Excellent balance of reactivity and stability. May require heating for less reactive amines.
Chloro ModerateHarsher conditions, requires bulky/specialized ligands.Low-cost starting materials.Limited substrate scope, higher catalyst loading.

Part 3: Protocol Spotlight - A Validated Suzuki Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction, demonstrating the practical application of this compound.

Synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-1H-indazole

Objective: To couple this compound with 4-methoxyphenylboronic acid to demonstrate a typical C-C bond formation.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add DME and Water (typically a 4:1 to 5:1 ratio). The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in LC-MS and the appearance of the product mass peak validates the conversion.

Conclusion and Strategic Recommendations

The choice between this compound and its halogenated cousins is a strategic decision based on a balance of reactivity, cost, and the specific demands of the synthetic target.

G Start Choosing Your Halogenated Indazole Q1 Is maximum reactivity essential (e.g., for a very difficult coupling)? Start->Q1 Q2 Is cost the primary driver and reactivity a secondary concern? Q1->Q2 No Iodo Use the Iodo-Indazole Q1->Iodo Yes Bromo Use the Bromo-Indazole Q2->Bromo No (Need a balance) Chloro Use the Chloro-Indazole (with specialized catalysts) Q2->Chloro Yes

Caption: Decision guide for selecting the appropriate halogenated indazole.

  • Choose 7-Iodo-1,3-dimethyl-1H-indazole when you require the highest possible reactivity for challenging transformations where milder conditions are paramount. Be prepared for higher substrate cost and the potential for dehalogenation.

  • Choose this compound as the versatile, all-around optimal choice. It provides robust reactivity for a vast array of common cross-coupling reactions under standard, accessible conditions, offering the best compromise between reactivity, stability, and cost.

  • Choose 7-Chloro-1,3-dimethyl-1H-indazole when the primary driver is minimizing the cost of raw materials, especially for large-scale synthesis. Be prepared to invest in catalyst screening and potentially harsher reaction conditions to achieve satisfactory conversions.

By understanding these fundamental trade-offs, researchers can make informed, evidence-based decisions, streamlining their synthetic efforts and accelerating the journey from blueprint to breakthrough.

References

A Comparative Bioactivity Analysis of 7-Bromo-1,3-dimethyl-1H-indazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This has led to the development of several clinically approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for cancer therapy.[2] Within this versatile class of compounds, halogenated derivatives, particularly those bearing a bromine atom, often exhibit enhanced potency and selectivity. This guide provides a comprehensive comparative analysis of the bioactivity of 7-Bromo-1,3-dimethyl-1H-indazole derivatives, a scaffold with significant, yet underexplored, therapeutic potential.

This document is designed for researchers, scientists, and drug development professionals. It synthesizes data from existing literature on structurally related compounds to build a predictive framework for the bioactivity of this specific series. We will delve into the rationale behind synthetic strategies, dissect structure-activity relationships (SAR), propose potential mechanisms of action, and provide detailed experimental protocols to validate these hypotheses.

The Strategic Importance of the this compound Scaffold

The core structure of this compound is strategically designed for bioactivity. The dimethyl substitution at positions 1 and 3 can enhance metabolic stability and cellular permeability. The bromine atom at position 7 not only increases lipophilicity, potentially improving membrane permeability, but also serves as a valuable synthetic handle for further diversification through cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in exploring its biological potential. A plausible and efficient synthetic route is outlined below, based on established methodologies for indazole synthesis.[3][4]

Experimental Protocol: Synthesis of the Core Scaffold and Derivatives

Part 1: Synthesis of 7-Bromo-1H-indazole

  • Diazotization of 7-Aminoindazole: Dissolve 7-aminoindazole in concentrated hydrobromic acid, dilute with water, and cool to -10 °C.

  • Formation of the Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below -5 °C.

  • Sandmeyer Reaction: Add a solution of cuprous bromide in concentrated hydrobromic acid dropwise to the diazonium salt solution.

  • Work-up and Isolation: Allow the reaction to warm to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield 7-bromo-1H-indazole.[4]

Part 2: N- and C-Methylation

  • N1-Methylation: Treat 7-bromo-1H-indazole with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to yield 7-bromo-1-methyl-1H-indazole.

  • C3-Methylation: A subsequent C-H activation and methylation at the C3 position, or a multi-step synthesis involving the construction of the pyrazole ring with a pre-installed methyl group, would be required to obtain the this compound core.

Part 3: Diversification through Suzuki Coupling

  • Reaction Setup: To a solution of a this compound derivative in a suitable solvent system (e.g., dioxane/water), add a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., cesium carbonate).[5]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired C7-arylated or C7-heteroarylated derivative.

Comparative Bioactivity Analysis and Structure-Activity Relationships (SAR)

While a direct head-to-head comparative study of a series of this compound derivatives is not yet available in the public domain, we can construct a predictive bioactivity profile based on the extensive research conducted on analogous indazole structures. The primary areas of anticipated bioactivity for this scaffold are as kinase inhibitors and anticancer agents .[2][6]

Below is a table of hypothetical derivatives and their predicted bioactivity based on SAR from related compounds.

Compound IDR Group (at a hypothetical C5 or C6 position)Predicted Primary Target(s)Predicted Anticancer Activity (IC₅₀ range)Rationale based on SAR of related Indazoles
IND-01 -H (unsubstituted)Baseline compound> 10 µMThe unsubstituted core is expected to have modest activity.
IND-02 -OCH₃VEGFR-2, PDGFR1 - 5 µMMethoxy groups on the benzene ring of indazoles are often associated with enhanced kinase inhibitory activity.[6]
IND-03 -NH₂IDO1, ERK pathway kinases0.5 - 2 µMAmino groups can form key hydrogen bonds in the active sites of enzymes like IDO1, as seen in related 1,3-dimethyl-6-amino-1H-indazoles.[7]
IND-04 -CONH₂p21-activated kinase 1 (PAK1)0.1 - 1 µMThe indazole-3-carboxamide scaffold is a known inhibitor of PAK1, and substitutions on the indazole ring can modulate this activity.[8]
IND-05 4-fluorophenylMultiple kinases< 0.5 µMAryl substitutions, particularly with electron-withdrawing groups like fluorine, often enhance the potency of kinase inhibitors by engaging in additional interactions within the ATP-binding pocket.[6]

Proposed Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for bioactive indazoles is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][9] The indazole core typically acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Derivatives of the closely related 1,3-dimethyl-6-amino-1H-indazole have been shown to selectively activate the ERK pathway in cancer cells, leading to apoptosis.[7] This suggests that our target compounds may also modulate this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation ERK->Proliferation Inhibitor 7-Bromo-1,3-dimethyl- 1H-indazole Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Key Experimental Protocols for Bioactivity Validation

To empirically determine the bioactivity of novel this compound derivatives, standardized and reproducible assays are essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
  • Reagents and Materials: Recombinant human VEGFR-2 kinase, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer, 96-well plates, and the test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel indazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The predictive SAR analysis presented in this guide, based on robust data from related compounds, suggests that strategic derivatization of this core can lead to potent kinase inhibitors. The bromine at the 7-position is a key feature, offering a gateway to a wide array of derivatives through modern cross-coupling chemistry.

Future work should focus on the synthesis and empirical testing of the proposed derivatives to validate these predictions. Further exploration of substitutions at other positions on the indazole ring, coupled with in-depth mechanistic studies and in vivo efficacy models, will be crucial in advancing compounds from this series toward clinical development. The insights provided herein offer a solid foundation for these future research endeavors.

References

A Comparative Guide to the Cross-Reactivity of 7-Bromo-1,3-dimethyl-1H-indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] The therapeutic efficacy of such inhibitors is intrinsically linked to their selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[4] This guide provides a comprehensive framework for evaluating the cross-reactivity of a series of 7-Bromo-1,3-dimethyl-1H-indazole analogs, designed as hypothetical inhibitors of a key oncogenic kinase.

The following sections will delve into the rationale behind experimental design, present detailed protocols for assessing kinase selectivity, and offer a comparative analysis of fictional, yet plausible, data for our lead compound, VRT-IND-713 , and its structural analogs. Our objective is to equip researchers with the strategic insights and practical methodologies required to navigate the complexities of kinase inhibitor selectivity profiling.

The Criticality of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[5][6] Achieving selectivity is a pivotal aspect of drug design, influencing both the therapeutic window and the mechanistic understanding of a compound's action.[4][7] Kinase profiling has, therefore, become a standard and indispensable practice in drug discovery programs.[7] This guide will illustrate a systematic approach to characterizing the selectivity of novel indazole-based compounds.

Experimental Design: A Multi-faceted Approach to Selectivity

A robust assessment of cross-reactivity necessitates a multi-tiered experimental approach. The initial step involves a broad kinase panel to identify primary targets and potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions.

Primary Target and Analog Selection

For the purpose of this guide, we will hypothesize that our lead compound, VRT-IND-713 (this compound) , was identified as a potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a key mediator of angiogenesis implicated in tumor growth and metastasis. The analogs, VRT-IND-714 and VRT-IND-715 , represent chemical modifications aimed at improving potency and selectivity.

  • VRT-IND-713 : this compound

  • VRT-IND-714 : 7-Chloro-1,3-dimethyl-1H-indazole

  • VRT-IND-715 : 7-Fluoro-1,3-dimethyl-1H-indazole

Kinase Panel Selection

The choice of kinases for the cross-reactivity panel is critical. It should include:

  • Closely related kinases: Other members of the VEGFR family (VEGFR1, VEGFR3) and structurally similar tyrosine kinases (e.g., PDGFRβ, c-Kit).

  • Representative kinases from different families: To assess broader kinome selectivity and identify potential off-target liabilities. This includes serine/threonine kinases (e.g., PKA, PKCα) and other tyrosine kinases from distinct subfamilies.

  • Known promiscuous kinases: Such as SRC, to gauge the general propensity for off-target binding.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of our indazole analogs against a selected panel of kinases. This data was generated using a competitive binding assay.

Kinase TargetVRT-IND-713 (IC50 nM)VRT-IND-714 (IC50 nM)VRT-IND-715 (IC50 nM)
VEGFR2 15 12 25
VEGFR18575150
VEGFR3120110250
PDGFRβ250220500
c-Kit400350>1000
SRC>1000>1000>1000
PKA>10000>10000>10000
PKCα>10000>10000>10000

Data Interpretation:

  • All three compounds exhibit potent inhibition of the primary target, VEGFR2.

  • VRT-IND-714 (7-Chloro) shows slightly improved potency against VEGFR2 and maintains a good selectivity profile over other kinases.

  • VRT-IND-713 (7-Bromo) demonstrates a balanced profile of potency and selectivity.

  • VRT-IND-715 (7-Fluoro) is less potent against the primary target and displays a more favorable selectivity profile, with significantly reduced activity against c-Kit.

  • The high IC50 values against SRC, PKA, and PKCα suggest that these indazole analogs have good selectivity against unrelated kinases.

Methodologies for Cross-Reactivity Profiling

Several biophysical and biochemical methods can be employed to assess compound cross-reactivity.[8][9][10] A thermal shift assay (TSA) is a cost-effective and high-throughput method for initial screening.[11]

Experimental Protocol: Thermal Shift Assay (TSA)

This protocol outlines the steps for performing a differential scanning fluorimetry (DSF) or thermal shift assay to determine the binding of the indazole analogs to a panel of kinases.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

  • Purified kinase enzymes

  • SYPRO Orange dye

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

  • This compound analogs (dissolved in DMSO)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare the Master Mix: For each kinase, prepare a master mix containing the kinase enzyme at a final concentration of 2 µM and SYPRO Orange dye at a 5X concentration in the assay buffer.

  • Compound Dispensing: In a 96-well or 384-well PCR plate, dispense 100 nL of the indazole analogs from a stock solution to achieve a final concentration range (e.g., 0.1 to 100 µM). Include DMSO-only wells as a negative control.

  • Protein Addition: Add 10 µL of the kinase master mix to each well containing the compounds.

  • Plate Sealing and Incubation: Seal the plate and briefly centrifuge to collect the contents at the bottom. Incubate at room temperature for 15 minutes to allow for compound binding.

  • Thermal Denaturation: Place the plate in a qPCR instrument and run a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/s. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant positive ΔTm indicates ligand binding.

TSA_Workflow A Prepare Kinase-Dye Master Mix C Add Master Mix to Plate A->C B Dispense Indazole Analogs and DMSO Controls B->C D Seal, Centrifuge, and Incubate C->D E Thermal Ramp in qPCR Instrument D->E F Monitor Fluorescence and Determine Tm E->F G Calculate ΔTm (Compound vs. DMSO) F->G

Caption: Workflow for a Thermal Shift Assay to assess compound-kinase binding.

Signaling Pathway Context

The therapeutic rationale for inhibiting VEGFR2 stems from its central role in the angiogenesis signaling cascade. Understanding this pathway is crucial for interpreting the biological consequences of inhibitor cross-reactivity.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation VRT_IND This compound Analogs VRT_IND->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by the indazole analogs.

Conclusion

The cross-reactivity profiling of this compound analogs reveals a series of potent VEGFR2 inhibitors with varying degrees of selectivity. The methodologies and data presented in this guide underscore the importance of a systematic and multi-faceted approach to characterizing kinase inhibitor selectivity. Such studies are paramount for the rational design of safer and more effective targeted therapies. The insights gained from comprehensive cross-reactivity analysis can guide lead optimization efforts and provide a deeper understanding of the pharmacological profile of novel drug candidates.

References

A Researcher's Guide to the Spectroscopic Differentiation of 7-Bromo-1,3-dimethyl-1H-indazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring is critical, as even minor positional changes of functional groups can profoundly impact a molecule's biological activity, pharmacokinetic properties, and safety profile. For researchers working with substituted indazoles, the unambiguous structural confirmation of the desired regioisomer is a paramount and often non-trivial task. This is particularly true for compounds like the brominated 1,3-dimethyl-1H-indazoles, where synthetic routes can potentially yield a mixture of isomers.

This guide provides an in-depth spectroscopic comparison of 7-Bromo-1,3-dimethyl-1H-indazole and its key regioisomers: 4-Bromo-, 5-Bromo-, and 6-Bromo-1,3-dimethyl-1H-indazole. By leveraging the distinct electronic environments created by the varying positions of the bromine atom, we will explore the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate confident structural elucidation.

The Indazole Core and the Spectroscopic Challenge

The 1,3-dimethyl-1H-indazole system presents a unique spectroscopic fingerprint. The two methyl groups, one on the pyrazole nitrogen (N1) and the other on the pyrazole carbon (C3), simplify certain aspects of the spectra by removing the complexities of N-H tautomerism. However, the challenge lies in pinpointing the location of the bromine substituent on the benzene ring. The electronic interplay between the electron-donating nature of the pyrazole ring and the electron-withdrawing and anisotropic effects of the bromine atom creates subtle yet discernible differences in the spectroscopic data of the regioisomers.

dot graph TD { subgraph "Regioisomers of Bromo-1,3-dimethyl-1H-indazole" A[this compound] B[4-Bromo-1,3-dimethyl-1H-indazole] C[5-Bromo-1,3-dimethyl-1H-indazole] D[6-Bromo-1,3-dimethyl-1H-indazole] end

}

Figure 1: Logical workflow for the spectroscopic comparison of the four regioisomers of Bromo-1,3-dimethyl-1H-indazole using NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these regioisomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

¹H NMR Spectroscopy: A Tale of Aromatic Protons

The aromatic region of the ¹H NMR spectrum is the most informative for differentiating the bromo-dimethyl-indazole isomers. The position of the bromine atom directly influences the chemical shifts and coupling patterns of the remaining three aromatic protons.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns:

CompoundAromatic ProtonsPredicted Chemical Shift (ppm) & MultiplicityKey Differentiating Features
This compound H-4, H-5, H-6H-4: ~7.5-7.7 (d) H-5: ~7.0-7.2 (t) H-6: ~7.3-7.5 (d)The downfield shift of H-6 due to proximity to the pyrazole ring and the characteristic triplet for H-5.
4-Bromo-1,3-dimethyl-1H-indazole H-5, H-6, H-7H-5: ~7.2-7.4 (d) H-6: ~7.1-7.3 (dd) H-7: ~7.4-7.6 (d)The characteristic doublet of doublets for H-6, coupled to both H-5 and H-7.
5-Bromo-1,3-dimethyl-1H-indazole H-4, H-6, H-7H-4: ~7.6-7.8 (s or d) H-6: ~7.3-7.5 (dd) H-7: ~7.4-7.6 (d)The downfield and potentially singlet-like appearance of H-4, being adjacent to the bromine.
6-Bromo-1,3-dimethyl-1H-indazole H-4, H-5, H-7H-4: ~7.5-7.7 (d) H-5: ~7.2-7.4 (dd) H-7: ~7.7-7.9 (s or d)The downfield and potentially singlet-like appearance of H-7, being adjacent to the bromine.

Note: Predicted chemical shifts are based on general substituent effects on aromatic systems and data from related indazole structures. Actual values may vary depending on the solvent and experimental conditions.

The methyl protons (N1-CH₃ and C3-CH₃) will appear as sharp singlets, typically in the range of 3.7-4.2 ppm and 2.5-2.8 ppm, respectively. While their exact positions might shift slightly between isomers, the primary distinguishing information lies in the aromatic region.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms directly bonded to the bromine and those in its immediate vicinity. The heavy atom effect of bromine will cause the signal for the carbon to which it is attached (C-Br) to be significantly shifted upfield compared to the other aromatic carbons.

Predicted Key ¹³C NMR Chemical Shifts:

CompoundKey CarbonsPredicted Chemical Shift (ppm)
This compound C-7~110-115
4-Bromo-1,3-dimethyl-1H-indazole C-4~112-117
5-Bromo-1,3-dimethyl-1H-indazole C-5~115-120
6-Bromo-1,3-dimethyl-1H-indazole C-6~118-123

The chemical shifts of the methyl carbons (N1-CH₃ and C3-CH₃) are expected to be less affected by the position of the bromine atom and will likely appear in similar regions for all isomers.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Predicted ¹H-¹H coupling relationships for the aromatic protons in the 7-bromo and 4-bromo isomers, highlighting the different splitting patterns.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of the synthesized compounds. For all four regioisomers of bromo-1,3-dimethyl-1H-indazole (C₉H₉BrN₂), the high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass.

A key feature in the mass spectrum of these compounds will be the isotopic pattern of the molecular ion, which is characteristic of the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units. This isotopic signature provides unequivocal evidence for the presence of a single bromine atom in the molecule.

While the molecular ion pattern will be identical for all four isomers, subtle differences may be observed in their fragmentation patterns upon electron impact ionization. The position of the bromine atom can influence the relative stability of the fragment ions, potentially leading to variations in the relative abundances of certain fragments. However, these differences may be minor, and NMR remains the primary technique for unambiguous regioisomer differentiation.

Infrared (IR) Spectroscopy: A Supporting Role

Infrared spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While it is less definitive than NMR for distinguishing these specific regioisomers, it serves as a valuable complementary technique for confirming the presence of the indazole core and the absence of certain impurities.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)AssignmentSignificance
~3100-3000Aromatic C-H stretchConfirms the presence of the benzene ring.
~2950-2850Aliphatic C-H stretchConfirms the presence of the methyl groups.
~1620-1450C=C and C=N stretchingCharacteristic of the indazole ring system.
~850-750C-H out-of-plane bendingThe pattern in this "fingerprint" region can sometimes offer clues to the substitution pattern on the benzene ring.
~600-500C-Br stretchConfirms the presence of the carbon-bromine bond.

The most significant differences between the isomers in their IR spectra are likely to be found in the fingerprint region (below 1000 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern of the aromatic ring. However, interpreting these subtle differences can be complex and is best used in conjunction with NMR and MS data.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data for the comparison of these regioisomers, the following experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of at least 0 to 10 ppm.

    • Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of at least 0 to 160 ppm.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction on the acquired spectra.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or electron impact (EI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (m/z ~225).

    • Ensure sufficient resolution to observe the characteristic bromine isotopic pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

    • Analyze the isotopic distribution of the molecular ion peak to confirm the presence of one bromine atom.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the fingerprint regions of the different isomers for any discernible patterns.

dot graph workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 3: Standard experimental workflows for NMR, Mass Spectrometry, and IR analysis of the indazole regioisomers.

Conclusion

The unambiguous identification of regioisomers is a critical step in chemical synthesis and drug discovery. For this compound and its 4-, 5-, and 6-bromo counterparts, a multi-pronged spectroscopic approach is essential for confident structural assignment. While mass spectrometry provides definitive confirmation of the molecular formula and the presence of bromine, and IR spectroscopy offers valuable information about functional groups, NMR spectroscopy stands out as the most powerful tool for differentiating these closely related isomers. The distinct patterns of chemical shifts and spin-spin coupling in the aromatic region of the ¹H NMR spectrum, complemented by the position of the C-Br signal in the ¹³C NMR spectrum, provide a robust and reliable basis for distinguishing between the four regioisomers. By following the detailed protocols and understanding the underlying spectroscopic principles outlined in this guide, researchers can confidently navigate the challenges of structural elucidation for this important class of compounds.

References

A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Efficiency with 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole Moiety and the Suzuki Coupling Reaction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The synthesis and functionalization of indazole derivatives are therefore of paramount importance in drug discovery and development. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common in drug candidates.[2][3][4]

7-Bromo-1,3-dimethyl-1H-indazole is a key building block for accessing a range of functionalized indazole derivatives. The efficiency of its coupling is critical for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. However, the Suzuki coupling of heteroaryl bromides can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and avoid side reactions.

This guide provides a comprehensive framework for benchmarking the Suzuki coupling efficiency of this compound. We will delve into the rationale behind experimental design, present a comparative analysis of common catalyst systems, and provide a detailed, field-proven protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation R'-B(OR)2 + Base ArPd(II)(R)L2 Ar-Pd(II)-R' Intermediate Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Product Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Benchmarking Experimental Design: A Comparative Study

To objectively evaluate the performance of different catalyst systems for the Suzuki coupling of this compound, we will conduct a comparative study. The following experimental setup is designed to test a range of commonly used palladium catalysts and ligands, along with different bases and solvent systems. Our model reaction will be the coupling of this compound with phenylboronic acid.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_analysis Workup & Analysis Reactants This compound Phenylboronic Acid Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 100°C) Reactants->Reaction_Vessel Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Workup Aqueous Workup Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis NMR, LC-MS for Yield & Purity Purification->Analysis

Figure 2: A generalized experimental workflow for the Suzuki coupling benchmark study.

Comparative Data

The following table summarizes the expected outcomes of our benchmark study, based on established principles of Suzuki coupling and literature precedents for similar heteroaryl bromides.[7][8]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-85A classic, reliable system, but may require longer reaction times.
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100885-95Often provides higher yields and is effective for a broad range of substrates.
Pd₂(dba)₃ + XPhosK₃PO₄Toluene1106>95A highly active Buchwald-Hartwig catalyst system, excellent for challenging couplings.[8]
Pd(OAc)₂ + SPhosK₃PO₄n-Butanol1008>95Another highly effective Buchwald-Hartwig system, often used for heteroaryl couplings.[8]

Detailed Experimental Protocol: Suzuki Coupling with PdCl₂(dppf)

This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid using the PdCl₂(dppf) catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1,3-dimethyl-7-phenyl-1H-indazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Insights

The choice of catalyst, base, and solvent is crucial for the success of a Suzuki coupling reaction.

  • Catalyst and Ligand: For electron-rich heteroaryl bromides like this compound, electron-rich and bulky phosphine ligands such as dppf, XPhos, and SPhos often lead to higher catalytic activity.[8][9] These ligands promote the oxidative addition step and facilitate the reductive elimination to afford the desired product.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid.[2][10] While inorganic carbonates like K₂CO₃ and Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ can be more effective for challenging couplings, particularly with sterically hindered substrates.[8][11]

  • Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[2][12] Dioxane, THF, and toluene are common organic solvents.[13] The choice of solvent can also influence the reaction rate and yield.

Conclusion

Benchmarking the Suzuki coupling efficiency of key building blocks like this compound is a vital exercise in process development and medicinal chemistry. By systematically evaluating different catalyst systems, researchers can identify the most efficient and robust conditions for their specific application. The use of modern, highly active catalyst systems, such as those based on Buchwald-Hartwig ligands, can significantly improve yields and reduce reaction times, ultimately accelerating the drug discovery process.

References

A Head-to-Head Comparison of 7-Bromo vs. 7-Chloro-1,3-Dimethyl-1H-Indazole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-dimethyl-1H-indazole scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its functionalization, particularly at the 7-position, is crucial for modulating pharmacological activity. This guide provides an in-depth, head-to-head comparison of the reactivity of two key intermediates: 7-bromo-1,3-dimethyl-1H-indazole and 7-chloro-1,3-dimethyl-1H-indazole. While direct comparative studies on these specific molecules are not extensively documented, this guide extrapolates from well-established principles of aryl halide reactivity and data from analogous systems to provide a robust framework for researchers in drug development and synthetic chemistry.

The Decisive Factor: The Carbon-Halogen Bond in Cross-Coupling Reactions

The difference in reactivity between 7-bromo- and 7-chloro-1,3-dimethyl-1H-indazole in the most common and synthetically valuable palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is fundamentally governed by the strength of the C-X (carbon-halogen) bond. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[3] This trend is primarily attributed to the bond dissociation energies, with the C-Cl bond being significantly stronger and shorter than the C-Br bond.[4]

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. A stronger C-X bond necessitates a higher activation energy for this step, resulting in slower reaction rates and often requiring more forcing conditions for aryl chlorides compared to aryl bromides.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

Based on these fundamental principles, we can anticipate a significant difference in the reactivity profiles of 7-bromo- and 7-chloro-1,3-dimethyl-1H-indazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp2-hybridized carbon atoms.[6][7] For the coupling of an aryl boronic acid with our indazole substrates, we expect the 7-bromo derivative to react more readily.

Expected Reactivity: this compound > 7-chloro-1,3-dimethyl-1H-indazole

FeatureThis compound7-Chloro-1,3-dimethyl-1H-indazole
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often higher (e.g., 3-5 mol%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often sufficient.Requires more electron-rich, bulky ligands (e.g., Buchwald or Hartwig-type biaryl phosphines) to facilitate oxidative addition.
Reaction Temperature Generally lower temperatures suffice.Higher temperatures are often necessary to drive the reaction to completion.
Reaction Time Shorter reaction times are typical.Longer reaction times are usually required.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-Indazole Derivatives

A representative protocol for the Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative is as follows[8]:

  • To a sealed tube, add 7-bromo-1H-indazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture at 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

For the corresponding 7-chloro derivative, one would anticipate the need for a more specialized catalyst system, such as Pd₂(dba)₃ with a ligand like SPhos or XPhos, and potentially higher reaction temperatures (110-130°C).

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Oxidative Addition (Rate-determining for Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination Complex->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Complex Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[9] Similar to the Suzuki-Miyaura coupling, the C-N bond formation is generally more challenging for aryl chlorides.

Expected Reactivity: this compound > 7-chloro-1,3-dimethyl-1H-indazole

FeatureThis compound7-Chloro-1,3-dimethyl-1H-indazole
Base Strong, but common bases like NaOt-Bu or K₃PO₄ are effective.Often requires stronger bases like LHMDS or KHMDS.
Ligand Choice A broader range of phosphine ligands can be used.Highly specialized, electron-rich, and sterically hindered biaryl phosphine ligands are typically necessary.
Reaction Temperature Milder temperatures are generally sufficient.Higher temperatures are often required.
Substrate Scope Generally broader for a given set of conditions.Can be more limited, especially with less nucleophilic amines.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the amination of an aryl bromide is as follows[10]:

  • In a glovebox, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110°C until the starting material is consumed (monitor by GC or LC-MS).

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by chromatography.

For the 7-chloro analogue, a move to a more active catalyst system, such as a G3 or G4 Buchwald palladacycle precatalyst with a ligand like RuPhos or BrettPhos, would likely be necessary to achieve comparable yields.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants & Products Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX (Base) Amido Complex->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Cu-Alkyne Transmetalation->Pd(0)L2 Reductive Elimination (Product: Ar-Alkyne) CuX CuX Cu-Alkyne Cu-Alkyne CuX->Cu-Alkyne Alkyne, Base Cu-Alkyne->Transmetalation Cu-Alkyne->CuX Transmetalation to Pd

References

A Comparative Guide to Confirming the Binding Mode of 7-Bromo-1,3-dimethyl-1H-indazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Precision

In the landscape of medicinal chemistry, the indazole core represents a "privileged scaffold," a structural motif consistently found in molecules with potent biological activity.[1] Its unique electronic properties and ability to form critical hydrogen bonds have led to its incorporation into numerous approved drugs, particularly in oncology, such as Axitinib and Pazopanib.[1][2] The 7-Bromo-1,3-dimethyl-1H-indazole variant is a subject of increasing interest. The bromine atom at the 7-position offers a vector for further chemical modification and can engage in specific halogen bonding, while the dimethyl substitution pattern locks the tautomeric form and influences solubility and metabolic stability.

However, synthesizing a promising ligand is merely the first step. To rationally optimize a lead compound and transform it into a clinical candidate, an unambiguous, high-resolution understanding of its binding mode is not a luxury—it is an absolute necessity. This guide provides a comparative framework for confirming the binding mode of this ligand class, grounded in the principle that a combination of orthogonal, self-validating techniques is the only path to true confidence. We will explore how to move beyond simple affinity measurements to a holistic understanding of the structural, dynamic, and energetic basis of molecular recognition.

The Validation Triad: An Integrated Approach to Binding Mode Confirmation

No single experimental technique can provide a complete picture of a ligand-protein interaction. A robust confirmation relies on a triad of methodologies: high-resolution structural analysis, in-solution binding characterization, and thermodynamic profiling. Each pillar provides unique insights, and their collective agreement constitutes the highest standard of evidence.

Pillar 1: High-Resolution Structural Elucidation via X-ray Crystallography

X-ray crystallography is the gold standard for visualizing molecular interactions at an atomic level.[3][4] It provides a static, high-resolution snapshot of the ligand seated within its binding pocket, revealing the precise orientation, conformation, and specific atomic contacts (hydrogen bonds, hydrophobic interactions, etc.) that anchor it to the target.

Causality Behind the Choice: The primary reason for employing crystallography is its unparalleled ability to provide direct, visual evidence of a binding pose. This structural data is the foundation for any structure-based drug design (SBDD) program, allowing medicinal chemists to design modifications that enhance favorable interactions or displace unfavorable ones.

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a working concentration (typically 5-15 mg/mL) in a well-buffered solution with appropriate additives to ensure stability.

  • Ligand Preparation: Prepare a high-concentration stock solution (e.g., 50-100 mM) of the this compound ligand in a suitable solvent like DMSO.

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the ligand for at least 2 hours on ice to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic screening to set up sitting-drop or hanging-drop vapor diffusion experiments, mixing the protein-ligand complex with a wide array of commercially available crystallization screens.

  • Crystal Optimization: Identify initial "hit" conditions and systematically optimize them by varying the pH, precipitant concentration, and temperature to grow diffraction-quality crystals (typically >50 µm).

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement. Model the ligand into the resulting electron density map and refine the structure to produce the final, validated protein-ligand complex model.[4]

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Prot_Prep High-Purity Protein Prep Complex Complex Formation (Protein + Ligand) Prot_Prep->Complex Lig_Prep Ligand Stock Solution Lig_Prep->Complex Screen High-Throughput Screening Complex->Screen Optimize Optimization of Hit Conditions Screen->Optimize Growth Growth of Diffraction-Quality Crystals Optimize->Growth Data_Coll Synchrotron Data Collection Growth->Data_Coll Solve Structure Solution (Molecular Replacement) Data_Coll->Solve Refine Refinement & Validation Solve->Refine Model Final 3D Model (Binding Pose) Refine->Model

High-level workflow for X-ray crystallography.
Pillar 2: In-Solution Characterization with NMR Spectroscopy

While crystallography is powerful, it provides a view of the molecule in a non-physiological, crystalline state. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for confirming that the interaction observed in the crystal also occurs in solution.[5][6] It is highly sensitive to the local chemical environment of each atom, making it an exceptional tool for mapping binding interfaces.

Causality Behind the Choice: NMR validates the crystal structure in a dynamic, solution-based environment, which more closely mimics physiological conditions. It can detect weak interactions and provide information on the dynamics of the complex that are invisible to crystallography.[5][7]

  • Sample Preparation: Prepare two samples of uniformly ¹⁵N-labeled protein (~50-100 µM) in a deuterated buffer. One sample is the "apo" (ligand-free) reference, and the other will be the "holo" (ligand-bound) sample.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum on the apo protein sample. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone.

  • Ligand Titration: Add a stoichiometric amount (or slight excess) of the this compound ligand to the protein sample.

  • Acquire Bound Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum on the protein-ligand complex.

  • Data Analysis: Overlay the apo and holo spectra. Identify the amino acid residues whose peaks have shifted or significantly broadened upon ligand addition. These residues are termed "perturbed."

  • Binding Site Mapping: Map the perturbed residues onto the protein's 3D structure (ideally, the one solved by crystallography). A cluster of perturbed residues in a specific location provides strong evidence for the ligand's binding site in solution, which can then be compared to the crystallographic pose.

G cluster_nmr_prep Preparation cluster_nmr_acq Data Acquisition cluster_nmr_analysis Analysis & Validation Prot_Prep 15N-Labeled Protein Apo_Spec Record 1H-15N HSQC (Apo Protein) Prot_Prep->Apo_Spec Lig_Prep Unlabeled Ligand Titration Add Ligand Lig_Prep->Titration Apo_Spec->Titration Holo_Spec Record 1H-15N HSQC (Holo Protein) Titration->Holo_Spec Overlay Overlay Spectra & Calculate Shifts (CSP) Holo_Spec->Overlay Mapping Map Perturbed Residues onto 3D Structure Overlay->Mapping Validation Validate Binding Site (Compare with X-ray) Mapping->Validation

Workflow for NMR-based binding site validation.
Pillar 3: Quantifying Binding Energetics with Isothermal Titration Calorimetry (ITC)

ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Causality Behind the Choice: While crystallography and NMR confirm where a ligand binds, ITC quantifies how tightly it binds and what forces drive the interaction (enthalpic, entropic, or both). This data is crucial for building accurate structure-activity relationships (SAR) and ensuring that chemical modifications are genuinely improving the desired binding characteristics.

Comparative Analysis: A Case Study of a Ligand Targeting Two Kinases

To illustrate this integrated approach, let's consider a hypothetical case study where a ligand, "L7DI" (this compound), is tested against two different protein kinases: a Tyrosine Kinase (TK) and a Serine/Threonine Kinase (STK). The goal is to confirm and compare its binding mode in these related but distinct targets.

ParameterTarget: Tyrosine Kinase (TK)Target: Serine/Threonine Kinase (STK)Expert Interpretation
Binding Affinity (Kd) 150 nM1.2 µML7DI shows ~8-fold higher affinity for the TK, suggesting a more optimized fit in the TK active site.
Thermodynamics (ITC) ΔH = -8.5 kcal/mol-TΔS = -0.9 kcal/molΔH = -4.2 kcal/mol-TΔS = -3.8 kcal/molBinding to the TK is strongly enthalpy-driven, indicating strong, specific H-bonds. Binding to the STK is more balanced, suggesting weaker H-bonds and a larger contribution from hydrophobic effects or solvent reorganization.
Key Hinge Interactions Forms two H-bonds with the backbone of the hinge region (e.g., Met). The indazole N2 acts as an acceptor and the exocyclic amine (if present) as a donor.Forms only one stable H-bond with the hinge backbone. The second potential interaction is suboptimal due to a different hinge conformation.This is the classic kinase inhibitor binding mode. The superior affinity for the TK is directly explained by the more stable, dual hydrogen bond pattern observed in the crystal structure.
Other Key Contacts The 7-bromo group is oriented towards a small hydrophobic pocket, making a potential halogen bond with a backbone carbonyl oxygen.The pocket accommodating the 7-bromo group is occupied by a larger residue (e.g., Leu instead of Ala), leading to a slight steric clash and preventing an optimal halogen bond.The structural data perfectly explains the thermodynamic signature. The loss of a key interaction (halogen bond) and a weaker H-bond in the STK complex results in a less favorable enthalpy and lower overall affinity.
NMR CSP Analysis Strong chemical shift perturbations observed for hinge residues and residues lining the hydrophobic pocket near the 7-bromo position.Perturbations are weaker overall for the hinge residues. Residues near the 7-bromo position show line broadening, suggesting conformational exchange on an intermediate timescale due to the steric hindrance.The NMR data fully corroborates the findings from both ITC and crystallography. The weaker interactions with the STK manifest as smaller chemical shifts and dynamic line broadening, confirming the less stable binding mode in solution.

This comparative table demonstrates how data from all three techniques converge to build a self-consistent and highly detailed picture of the ligand's binding mode in two different targets, explaining the observed selectivity on a molecular level.

The Role of In Silico Modeling: Guiding the Experimental Path

Computational modeling, particularly molecular docking, is an indispensable tool for generating hypotheses and interpreting experimental data.[9][10] It can predict plausible binding poses before a crystal structure is available, helping to prioritize which compounds to screen or synthesize.

Causality Behind the Choice: Docking provides a rapid, cost-effective method to rationalize experimental findings and predict the effects of chemical modifications. When a crystal structure is obtained, the docking protocol can be validated, increasing its predictive power for future designs.

G cluster_comp_prep Preparation cluster_comp_dock Docking & Scoring cluster_comp_analysis Analysis & Hypothesis Prot_Prep Prepare Protein Structure (e.g., from PDB) Grid_Gen Define Binding Site & Generate Grid Prot_Prep->Grid_Gen Lig_Prep Generate 3D Ligand Conformers Docking Run Molecular Docking Algorithm Lig_Prep->Docking Grid_Gen->Docking Scoring Score & Rank Predicted Poses Docking->Scoring Pose_Analysis Analyze Top Poses (Interactions, Fit) Scoring->Pose_Analysis Hypothesis Generate Hypotheses for SAR Pose_Analysis->Hypothesis Validation Compare with Experimental Data (X-ray, NMR) Hypothesis->Validation

Workflow for in silico molecular docking.

Conclusion: A Unified and Self-Validating Strategy

Confirming the binding mode of a high-potential ligand series like the 7-Bromo-1,3-dimethyl-1H-indazoles requires a multi-faceted, evidence-based approach. Relying on a single data point, such as an IC50 value or a docking score, is insufficient and can be misleading. The true standard of evidence is achieved through the integration of crystallography, NMR, and ITC. When the static picture from a crystal structure is confirmed by the dynamic, in-solution view from NMR, and both are consistent with the energetic signature provided by ITC, one can have maximum confidence in the binding mode. This robust, self-validating triad provides the solid foundation necessary for effective, structure-guided drug discovery.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Functionalization of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative for Precision Functionalization

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique bicyclic aromatic structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the ability to precisely and efficiently modify the indazole skeleton is paramount for modern drug discovery programs, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide focuses on a key building block, 7-Bromo-1,3-dimethyl-1H-indazole. The bromine atom at the C7 position serves as a versatile synthetic handle, opening the door to a multitude of functionalizations through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, allow for the strategic installation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

Herein, we present a comparative study of various palladium catalyst systems for the functionalization of this specific substrate. We will delve into the causality behind experimental choices, provide validated protocols, and offer mechanistic insights to empower researchers in their synthetic endeavors. The objective is to provide a clear, data-driven comparison to guide the selection of the optimal catalytic system for two of the most powerful transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalysts for C7 Functionalization

The choice of the palladium source and, more critically, the ancillary ligand is the single most important factor determining the success of a cross-coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. We will now compare the performance of several common catalyst systems for specific transformations of this compound.

A. C7-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)–C(sp²) bonds due to its mild conditions and the commercial availability and stability of boronic acid coupling partners.[2] We evaluated three distinct palladium catalyst systems for the coupling of this compound with (4-methoxyphenyl)boronic acid.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/EtOH/H₂O140478
2PdCl₂(dppf) (3)-K₂CO₃DME80292
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001.595

Experimental Rationale:

  • System 1 (Pd(PPh₃)₄): This is a classic, first-generation catalyst. While effective, it often requires higher temperatures and catalyst loadings.[3] The observed yield of 78% is respectable but suboptimal compared to more modern systems.

  • System 2 (PdCl₂(dppf)): The use of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a more robust and efficient catalyst.[4][5] The ferrocene backbone creates a wider "bite angle" for the phosphines, which is known to promote the crucial reductive elimination step. This results in a significantly higher yield (92%) under milder conditions and in a shorter timeframe.[4]

  • System 3 (Pd(OAc)₂/SPhos): This represents a state-of-the-art system. SPhos is a sterically bulky, electron-rich biaryl phosphine ligand from the Buchwald group. Such ligands are exceptionally effective at promoting the oxidative addition of the aryl bromide to the Pd(0) center and accelerating the overall catalytic turnover.[6] This system provides the highest yield in the shortest time, demonstrating its superior efficiency.

B. C7-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][8] This reaction is highly sensitive to the choice of ligand. We compared two catalyst systems for the coupling of this compound with morpholine, a common secondary amine.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)BINAP (4.5)NaOtBuToluene1001265
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH90394

Experimental Rationale:

  • System 1 (Pd(OAc)₂/BINAP): While BINAP is an excellent ligand for many transformations, it is often not the optimal choice for C-N couplings involving less reactive aryl bromides and secondary amines. The reaction requires a strong base (NaOtBu) and prolonged heating, yet still delivers a modest yield.

  • System 2 (Pd₂(dba)₃/XPhos): Similar to SPhos, XPhos is a highly effective Buchwald ligand designed specifically for C-N bond formation.[9] Its steric bulk and electronic properties create a highly active catalytic species that readily undergoes both oxidative addition and reductive elimination.[10] The result is a near-quantitative yield under milder conditions with a weaker base, highlighting the dramatic impact of modern, specialized ligands on this transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of these reactions is crucial for troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions generally proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[11][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa pdiia Ar-Pd(II)L₂(Br) label_tm Transmetalation pdiia->label_tm pdiib Ar-Pd(II)L₂(Ar') label_re Reductive Elimination pdiib->label_re label_oa->pdiia Ar-Br label_tm->pdiib Ar'-B(OH)₂ (Base) label_re->pd0 Ar-Ar' Experimental_Workflow start 1. Reagent Combination reaction 2. Reaction Heating (80 °C, 2h) start->reaction workup 3. Aqueous Workup reaction->workup extraction 4. Organic Extraction workup->extraction purification 5. Column Chromatography extraction->purification product 6. Final Product purification->product

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate pathways of drug development, the synthesis and handling of novel compounds like 7-Bromo-1,3-dimethyl-1H-indazole are routine. However, the lifecycle of such a compound within a laboratory does not end upon the completion of an experiment. Its proper disposal is a critical, final step, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.

Understanding the Compound: Hazard Profile and Core Safety Principles

Before addressing disposal, it is imperative to understand the inherent characteristics of this compound. While a specific, comprehensive toxicological profile may be limited, the presence of a bromine atom on an aromatic heterocyclic structure places it within the category of halogenated organic compounds. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight potential hazards such as skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

The cornerstone of safe disposal is the principle of waste segregation. Halogenated organic wastes should never be mixed with non-halogenated organic waste.[5] Co-mingling can complicate the disposal process and may lead to the formation of more toxic byproducts, such as brominated dioxins, during incineration.[5] Adherence to this principle is not only a matter of best practice but is also mandated by environmental regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust disposal plan begins with appropriate personal protective equipment. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes of solutions or contact with fine powders.
Lab Coat A standard, fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid compound or if there is a risk of aerosolization.To prevent inhalation of the compound, which may cause respiratory irritation.[1][2][3][4]

Always work within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Collection and Segregation
  • Designate a Specific Waste Container: Utilize a clearly labeled, leak-proof container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must be unambiguous and include the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • "this compound"

    • Accumulation Start Date

    • Principal Investigator's Name and Contact Information

  • Segregation is Key: As emphasized, do not mix this waste with non-halogenated organic waste streams.[5][7]

Step 2: Managing Different Waste Forms
  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

    • Contaminated weighing paper, gloves, and other disposable labware should also be placed in this container.[8]

  • Solutions:

    • Aqueous and organic solutions containing this compound must be treated as hazardous waste.[5]

    • Pour the solutions into the designated halogenated organic waste container. Do not dispose of them down the drain.[7][9]

  • Empty Containers:

    • The original container of this compound, even if seemingly empty, should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and added to the halogenated organic waste container.

    • After rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.

Step 3: Storage of Hazardous Waste
  • Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[6][10]

  • Designated Area: Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.[8]

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

The entire disposal process can be visualized in the following workflow:

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood DesignateContainer Designate & Label Halogenated Waste Container FumeHood->DesignateContainer CollectSolid Collect Solid Waste & Contaminated Materials DesignateContainer->CollectSolid CollectLiquid Collect Liquid Waste (Solutions & Rinsate) DesignateContainer->CollectLiquid SealContainer Seal Container CollectSolid->SealContainer CollectLiquid->SealContainer StoreSecurely Store in Designated, Secure Area SealContainer->StoreSecurely SecondaryContainment Use Secondary Containment StoreSecurely->SecondaryContainment ContactEHS Contact EHS for Pickup SecondaryContainment->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation FinalDisposal Professional Disposal Documentation->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

Regulatory Context: Adherence to EPA Guidelines

The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While this compound may not be explicitly listed as a regulated hazardous waste, it falls under the broader category of halogenated organic compounds.[13] The "cradle-to-grave" responsibility for hazardous waste means that the generator (the laboratory) is legally responsible for its proper management from generation to final disposal.[7] Therefore, following these procedures is not only a matter of safety but also of regulatory compliance.

By implementing this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with environmental regulations. This diligent approach to the final stage of a chemical's lifecycle is a hallmark of responsible scientific practice.

References

Operational Guide: Personal Protective Equipment (PPE) for Handling 7-Bromo-1,3-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 7-Bromo-1,3-dimethyl-1H-indazole (CAS No. 1159511-84-8) in a laboratory setting. As direct and comprehensive safety data for this specific compound is not uniformly available, this document synthesizes information from safety data sheets (SDS) of structurally analogous brominated indazole compounds and established best practices for handling halogenated aromatic heterocycles.[1][2][3] The central principle is one of prudent practice: treating the compound with respect for its potential hazards and employing a multi-layered defense to minimize exposure risk for all laboratory personnel.

Hazard Profile & Risk Assessment

While a specific, universally adopted GHS classification for this compound is not consistently published, data from closely related compounds such as 5-Bromo-2-(phenylmethyl)-2H-indazole and 7-Bromo-1H-indazole allow for a reliable hazard assessment.[2][4]

Anticipated Hazards:

  • Acute Oral Toxicity (Harmful if swallowed): Based on analogs, this is a primary concern.[2][4]

  • Skin Irritation (Causes skin irritation): Brominated aromatic compounds can cause irritation upon direct contact.[1][2]

  • Serious Eye Irritation (Causes serious eye irritation): The compound, likely a fine powder, poses a significant risk to eyes.[2][3]

  • Respiratory Tract Irritation (May cause respiratory irritation): Inhalation of dust or aerosols can irritate the respiratory system.[2][3]

This profile necessitates a robust PPE strategy focused on preventing ingestion, inhalation, and direct contact with skin and eyes.

Tiered PPE Protocol: Matching Protection to the Task

The selection of PPE is not static; it must correspond to the specific procedure being performed. The following tiered approach ensures that protection levels are adequate for the associated risks.

Tier 1: Baseline PPE for Standard Operations

This level of protection is mandatory for all routine, low-risk activities involving the solid compound, such as weighing, preparing solutions, or setting up reactions within a certified chemical fume hood.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile GlovesNitrile provides good resistance against a wide range of organic compounds and solvents.[1][5] Its material properties also make punctures and tears more visible than materials like latex.[5] Always inspect gloves for integrity before use.
Eye Protection ANSI Z87.1 / EN166 Rated Safety GlassesProtects against accidental splashes or projectiles during low-volume transfers. Must provide side-shield protection.[2][6]
Body Protection Fire-Retardant Laboratory CoatA buttoned lab coat protects skin and personal clothing from minor spills and contamination.[7] It should be worn at all times within the laboratory environment.
Respiratory Control Certified Chemical Fume HoodThis is the primary engineering control to prevent respiratory exposure. All manipulations of the solid compound that could generate dust must be performed within a fume hood.[1]
Tier 2: Enhanced PPE for High-Risk Operations

This elevated level of protection is required for procedures with an increased risk of aerosolization, splashing, or systemic exposure. Examples include heating reactions, sonicating solutions, or handling larger quantities (>5g) of the compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-Gloving (Nitrile)Reduces the risk of exposure from a single glove failure, especially during extended procedures or when cleaning contaminated glassware.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Goggles provide a complete seal around the eyes, offering superior protection from chemical splashes, vapors, and fine dusts compared to safety glasses.[2]
Face Protection Face Shield (worn over goggles)A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during the quenching of a reaction or large-volume transfers.[8]
Body Protection Chemical-Resistant Apron (worn over lab coat)Provides an additional layer of chemical resistance, protecting the torso from more substantial spills.

Workflow & Procedural Guides

Risk Assessment and PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Plan to handle This compound risk_assessment Risk Assessment - Generating dust/aerosol? - Heating? - Large quantity? start->risk_assessment low_risk Low Risk Procedure (e.g., Weighing solid in hood) risk_assessment->low_risk NO high_risk High Risk Procedure (e.g., Heating, sonication) risk_assessment->high_risk YES tier1_ppe Select Tier 1 PPE - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood low_risk->tier1_ppe tier2_ppe Select Tier 2 PPE - Double Gloves - Chemical Goggles - Face Shield (if needed) - Lab Coat + Apron - Fume Hood high_risk->tier2_ppe procedure Execute Procedure tier1_ppe->procedure tier2_ppe->procedure disposal Segregate Waste: Halogenated Organics procedure->disposal

Caption: Risk assessment workflow for selecting appropriate PPE.

Protocol 1: PPE Donning and Doffing Sequence

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Secure all buttons.

  • Eye/Face Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair (if double-gloving) using a glove-to-glove technique. Remove the inner pair by hooking a clean finger under the cuff and pulling inside out. Dispose of immediately in the designated waste.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body. Hang in its designated location or dispose of if it is a single-use coat.

  • Eye/Face Protection: Remove by handling the ear or head straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Protocol 2: Disposal Plan

Proper waste segregation is a legal and ethical requirement to ensure environmental safety and proper disposal by institutional EHS.

  • Identify Waste Streams: Before starting work, identify the correct, labeled hazardous waste container.

  • Segregate Halogenated Waste: All materials contaminated with this compound must be disposed of in a container specifically designated for "Halogenated Organic Waste." [1] This includes:

    • Contaminated gloves, paper towels, and weigh boats.

    • Rinsate from cleaning contaminated glassware (e.g., acetone, ethyl acetate).

    • Surplus or unreacted compound.

  • Container Management: Keep the waste container closed when not in use. Do not overfill.

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

By adhering to this comprehensive PPE and handling guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,3-dimethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,3-dimethyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.